molecular formula C10H15ClN2O B2594226 N-(2-aminoethyl)-4-methylbenzamide hydrochloride CAS No. 17197-12-5

N-(2-aminoethyl)-4-methylbenzamide hydrochloride

Cat. No.: B2594226
CAS No.: 17197-12-5
M. Wt: 214.69
InChI Key: CVYVNMSEQZYNDS-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69. The purity is usually 95%.
BenchChem offers high-quality N-(2-aminoethyl)-4-methylbenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)-4-methylbenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-aminoethyl)-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8-2-4-9(5-3-8)10(13)12-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYVNMSEQZYNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(2-aminoethyl)-4-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(2-aminoethyl)-4-methylbenzamide hydrochloride, a molecule of interest within the broader class of benzamide derivatives. This document is intended for researchers, scientists, and professionals in drug development, consolidating key chemical data, a plausible synthesis protocol, and an exploration of its potential biological significance based on related compounds.

Chemical Identity and Core Data

N-(2-aminoethyl)-4-methylbenzamide hydrochloride is the hydrochloride salt of the parent compound, N-(2-aminoethyl)-4-methylbenzamide. The addition of hydrochloric acid protonates the primary amine, increasing the compound's polarity and often its aqueous solubility.

Table 1: Core Chemical Identifiers
IdentifierValueSource
Chemical Name N-(2-aminoethyl)-4-methylbenzamide hydrochloride-
CAS Number 17197-12-5[1]
Molecular Formula C₁₀H₁₅ClN₂O-
Parent Compound N-(2-aminoethyl)-4-methylbenzamide[2]
Parent CID 13576898[2]
Table 2: Physicochemical Properties (Computed & Analog-Based)
PropertyValueSource/Basis
Molecular Weight 214.69 g/mol PubChem (for C₁₀H₁₅ClN₂O)
Monoisotopic Mass 178.11061 DaPubChemLite (for parent compound)[2][3]
XlogP (predicted) 0.4PubChemLite (for parent compound)[2]
Appearance Likely an off-white to light yellow crystalline solidBased on related benzamides[4][5]
Solubility Expected to be soluble in water and polar organic solventsBased on related benzamides[4]

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for N-(2-aminoethyl)-4-methylbenzamide hydrochloride is not prominently available in the literature. However, a plausible and robust synthesis can be designed based on established methods for the formation of N-substituted benzamides. The following protocol is adapted from a general method for the synthesis of related N-(2-aminoethyl)-N-phenyl-benzamides[6].

The proposed synthesis involves two main stages:

  • Amide Bond Formation: Coupling of 4-methylbenzoyl chloride with N-Boc-ethylenediamine. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine, ensuring selective acylation of one of the amino groups in ethylenediamine.

  • Deprotection: Removal of the Boc group under acidic conditions to yield the desired primary amine, which is then isolated as its hydrochloride salt.

Plausible Synthesis Workflow

G cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Deprotection 4-methylbenzoyl_chloride 4-Methylbenzoyl Chloride Reaction1 Amide Coupling 4-methylbenzoyl_chloride->Reaction1 N-Boc-ethylenediamine N-Boc-ethylenediamine N-Boc-ethylenediamine->Reaction1 Intermediate N-Boc-N'-(4-methylbenzoyl)ethylenediamine Reaction1->Intermediate DIPEA, DCM 4 °C to rt Reaction2 Boc Deprotection Intermediate->Reaction2 4 M HCl in Dioxane rt Final_Product N-(2-aminoethyl)-4-methylbenzamide hydrochloride Reaction2->Final_Product

Caption: Plausible synthetic workflow for N-(2-aminoethyl)-4-methylbenzamide hydrochloride.

Step-by-Step Experimental Protocol

Materials:

  • 4-Methylbenzoyl chloride

  • N-Boc-ethylenediamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 4 M HCl in Dioxane

  • Diethyl ether

Procedure:

  • Amide Coupling: a. To a solution of N-Boc-ethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). b. Cool the mixture to 4 °C in an ice bath. c. Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. d. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-N'-(4-methylbenzoyl)ethylenediamine intermediate. h. Purify the intermediate by flash column chromatography if necessary.

  • Boc Deprotection and Salt Formation: a. Dissolve the purified intermediate in a minimal amount of dioxane. b. Add a 4 M solution of HCl in dioxane (a significant excess, e.g., 5-10 eq) to the mixture at room temperature[6]. c. Stir the reaction for 2-4 hours, monitoring the deprotection by TLC. d. The hydrochloride salt of the product will precipitate out of the solution. e. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-aminoethyl)-4-methylbenzamide hydrochloride as a solid.

Potential Biological Activity and Signaling Pathways

While specific biological data for N-(2-aminoethyl)-4-methylbenzamide hydrochloride is limited, the broader classes of benzamide and 2-aminobenzamide derivatives are known to exhibit a range of pharmacological activities.

  • Antimicrobial and Antifungal Activity: Studies on various 2-aminobenzamide derivatives have demonstrated their potential as antimicrobial and antifungal agents[7]. The mechanism is not fully elucidated but may involve the specific arrangement of hydrogen bond donors and acceptors in the molecule[7]. Salicylanilides, a related class of N-phenylbenzamides, have also shown notable antibacterial and antimycobacterial properties[8].

  • Antitumor Activity: A significant area of research for benzamide derivatives is in oncology. Some N-(2-aminophenyl)benzamide compounds have been identified as potent inhibitors of histone deacetylases (HDACs), particularly class I HDACs[9][10]. HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest and apoptosis in tumor cells[9][10]. While the title compound lacks the N-phenyl group of these specific inhibitors, its structural similarity suggests that it could be a scaffold for developing new anticancer agents.

Proposed Mechanism of Action for Related Compounds (HDAC Inhibition)

G Benzamide_Derivative N-(2-aminophenyl)benzamide Derivative HDAC_Enzyme Histone Deacetylase (HDAC) Benzamide_Derivative->HDAC_Enzyme Inhibition Histone Histone Protein HDAC_Enzyme->Histone Deacetylates Chromatin Chromatin Relaxation Acetyl_Group Acetyl Group Histone->Acetyl_Group Loses Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Leads to Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed antitumor mechanism of related benzamide derivatives via HDAC inhibition.

Safety and Handling

Safety data for N-(2-aminoethyl)-4-methylbenzamide hydrochloride is not specifically detailed. However, based on safety data sheets (SDS) for structurally related compounds like 4-(2-Aminoethyl)benzenesulfonamide and various aminobenzamides, the following precautions should be considered[11][12].

Table 3: GHS Hazard Information (Analog-Based)
Hazard ClassStatementBasis
Acute Toxicity, Oral H302: Harmful if swallowedBased on 4-(2-aminoethyl)-N-methylbenzamide hydrochloride[13]
Skin Corrosion/Irritation H315: Causes skin irritationBased on 4-(2-aminoethyl)-N-methylbenzamide hydrochloride[13]
Serious Eye Damage/Irritation H319: Causes serious eye irritationBased on 4-Aminobenzamide and 4-(2-aminoethyl)-N-methylbenzamide hydrochloride[13]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationBased on 4-Aminobenzamide and 4-(2-aminoethyl)-N-methylbenzamide hydrochloride[13]

Handling Recommendations:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Use in a well-ventilated area or under a chemical fume hood.

  • Avoid breathing dust.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Wash hands thoroughly after handling[12].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[11].

Conclusion

N-(2-aminoethyl)-4-methylbenzamide hydrochloride is a chemical entity for which detailed experimental data is not widely published. However, by leveraging established synthetic methodologies for related compounds, a reliable synthesis protocol can be proposed. The potential biological activities of this molecule, inferred from the broader class of benzamide derivatives, suggest that it could be a valuable scaffold for further investigation in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. Researchers working with this compound should adhere to strict safety protocols based on data from structurally similar molecules. This guide serves as a foundational resource to inform future research and development involving N-(2-aminoethyl)-4-methylbenzamide hydrochloride.

References

  • PubChem. 4-(2-aminoethyl)-N-methylbenzamide hydrochloride. Available from: [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide. Available from: [Referenced from search result, no direct link available]
  • Sigma-Aldrich. Safety Data Sheet: 4-Aminobenzamide. Available from: [Referenced from search result, no direct link available]
  • TCI Chemicals. Safety Data Sheet: 3-Amino-N-methylbenzamide. Available from: [Referenced from search result, no direct link available]
  • Jasiewicz, B., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. Available from: [Link]

  • PubChemLite. 4-(2-aminoethyl)-n-methylbenzamide hydrochloride. Available from: [Referenced from search result, no direct link available]
  • MDPI. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Available from: [Link]

  • PubChemLite. N-(2-aminoethyl)-4-methylbenzamide. Available from: [Referenced from search result, no direct link available]
  • BenchChem. An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Available from: [Referenced from search result, no direct link available]
  • PubChem. N-(2-aminoethyl)-N-(4-chlorophenyl)-4-methylbenzamide. Available from: [Link]

  • Frontiers in Pharmacology. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Available from: [Link]

  • Frontiers in Chemistry. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Available from: [Link]

Sources

Solubility Profiling and Solvent Selection for N-(2-aminoethyl)-4-methylbenzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminoethyl)-4-methylbenzamide hydrochloride (CAS: 17197-12-5) is a critical diamine intermediate often utilized in the synthesis of anti-arrhythmic agents, kinase inhibitors, and chemically modified surfaces.[1] As a hydrochloride salt of a primary amine, its solubility profile is governed by strong ionic lattice energies and hydrogen-bonding capabilities.

This technical guide provides a comprehensive solubility analysis based on physicochemical principles of benzamide-ethylamine salts. It categorizes solvents by thermodynamic compatibility and details a Standard Operating Procedure (SOP) for empirically determining exact solubility limits (


), enabling researchers to optimize reaction conditions and purification via recrystallization.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of N-(2-aminoethyl)-4-methylbenzamide HCl, one must understand the competing energetic forces at play:

  • Crystal Lattice Energy (

    
    ):  The hydrochloride salt forms a stable crystal lattice held together by ionic interactions between the protonated ammonium group (
    
    
    
    ) and the chloride counter-ion (
    
    
    ), reinforced by hydrogen bonding from the amide moiety.
  • Solvation Energy (

    
    ):  Dissolution occurs only when the solvent-solute interactions (ion-dipole and H-bonding) overcome the lattice energy.
    
Structural Drivers
  • Ionic Head (

    
    ):  Dictates high solubility in high-dielectric protic solvents (Water, MeOH).
    
  • Benzamide Core (

    
    ):  Provides moderate lipophilicity but is generally overridden by the salt character in non-polar media.
    
  • 4-Methyl Group: Adds slight hydrophobicity, making the compound marginally less water-soluble than its unsubstituted benzamide analogue, but significantly more soluble in organic media than highly polar zwitterions.

Part 2: Solubility Profile & Solvent Categorization

Note: Qualitative classifications are derived from structure-property relationships of analogous benzamide hydrochloride salts.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Protic Water, MethanolHigh (>100 mg/mL)Strong ion-dipole interactions stabilize the

and

ions. High dielectric constant reduces ionic attraction.
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Excellent cation solvation via oxygen lone pairs; disrupts lattice effectively.
Lower Alcohols Ethanol, IsopropanolModerate (10–50 mg/mL)Reduced dielectric constant compared to MeOH increases ion-pairing, lowering solubility.
Polar Organic Acetone, AcetonitrileLow (<5 mg/mL)Insufficient H-bond donation to stabilize the chloride ion effectively.
Non-Polar DCM, Toluene, HexaneNegligible (<0.1 mg/mL)Lack of polarity prevents overcoming the high lattice energy of the salt.
Application Insight: Purification Strategy

The sharp solubility contrast between Methanol (High) and Ethyl Acetate/Ether (Negligible) identifies an ideal Anti-Solvent Recrystallization system.

  • Dissolve: In minimal hot Methanol.

  • Precipitate: By adding Ethyl Acetate or Diethyl Ether.

Part 3: Experimental Protocol (SOP)

Objective: Determine the Thermodynamic Equilibrium Solubility (


) of N-(2-aminoethyl)-4-methylbenzamide HCl.
Method: Saturation Shake-Flask (Gravimetric/HPLC)

This protocol ensures differentiation between kinetic supersaturation and true thermodynamic equilibrium.

Materials
  • Compound: N-(2-aminoethyl)-4-methylbenzamide HCl (micronized preferred).

  • Solvent: HPLC grade (dried if assessing anhydrous solubility).

  • Equipment: Thermomixer, 0.45 µm PTFE Syringe Filters, HPLC or Analytical Balance.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solid AddSolvent Add Solvent (e.g., 1 mL) to Create Suspension Start->AddSolvent Equilibrate Equilibrate: Shake at 25°C for 24-48 Hours AddSolvent->Equilibrate CheckSolid Is Solid Still Present? Equilibrate->CheckSolid AddMoreSolid Add More Solid CheckSolid->AddMoreSolid No (Clear Solution) Filter Centrifuge & Filter (0.22/0.45 µm PTFE) CheckSolid->Filter Yes (Suspension) AddMoreSolid->Equilibrate Dilute Dilute Aliquot (for HPLC/UV) Filter->Dilute Method A: HPLC Evaporate Evaporate to Dryness (Gravimetric) Filter->Evaporate Method B: Gravimetric Calc Calculate Solubility (mg/mL) Dilute->Calc Evaporate->Calc

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Steps
  • Preparation: Place ~50 mg of compound into a 2 mL HPLC vial. Add 500 µL of solvent.

  • Saturation: If the solid dissolves completely immediately, add more solid until a suspension persists (opaque liquid).

  • Equilibration: Agitate at 25°C (or target temp) for 24 hours. Critical: Ensure solid is present at all times.

  • Separation: Centrifuge at 10,000 rpm for 5 mins. Filter the supernatant through a 0.45 µm syringe filter (Pre-saturate filter to avoid loss).

  • Quantification:

    • Gravimetric: Pipette exactly 200 µL of filtrate into a tared weigh boat. Evaporate solvent (vacuum oven). Weigh residue.[2][3][4][5]

    • HPLC: Dilute filtrate 100x with mobile phase. Inject against a standard curve.

Part 4: Solvation Mechanism & pH Dependence

Understanding the pH-dependent solubility switch is vital for extraction (work-up) procedures.

pH Switching Behavior
  • pH < 7 (Acidic/Neutral): Exists as Cationic Salt . Water soluble, Organic insoluble.

  • pH > 10 (Basic): Deprotonates to Free Base . Water insoluble, Organic soluble (DCM, EtOAc).

SolvationMechanism Salt HCl Salt Form (Solid Lattice) Interaction Ion-Dipole Stabilization Salt->Interaction Lattice Energy Overcome Solvent Polar Solvent (MeOH/Water) Solvent->Interaction Solvation Shell Formation Dissolved Dissolved Species (Solvated Ions) Interaction->Dissolved

Figure 2: Thermodynamic mechanism of salt dissolution in polar media.

References

  • PubChem. (2025).[6][7] Compound Summary: 4-(2-aminoethyl)-N-methylbenzamide hydrochloride.[7][8] National Library of Medicine. [Link]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. [Link]

  • Völgyi, G., et al. (2010). Potentiometric and thermodynamic solubility of drug substances. Analytica Chimica Acta. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Guide: Biological Potential of N-(2-aminoethyl)-4-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(2-aminoethyl)-4-methylbenzamide and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the molecule's utility as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary

N-(2-aminoethyl)-4-methylbenzamide (CAS: 547726-15-4) represents a versatile chemical scaffold characterized by a benzamide cap , an ethylenediamine linker , and a terminal primary amine .[1] While often utilized as a synthetic intermediate, its structural motifs align closely with several validated pharmacophores.

This guide analyzes its biological potential across three primary therapeutic axes:

  • Epigenetic Modulation: As a "Cap-Linker" precursor for Histone Deacetylase (HDAC) inhibitors.[1]

  • Neurology: As a simplified pharmacophore for Dopamine D2/D3 receptor antagonists (benzamide antipsychotics).[1]

  • Infectious Disease: As a lead fragment for anti-trypanosomal agents and antibiotic adjuvants.[1]

Chemical Basis & Rationale

The molecule adheres to the Rule of Three , making it an ideal starting point for fragment-based screening.

PropertyValue (Predicted)Medicinal Chemistry Significance
Molecular Weight ~178.23 DaIdeal for FBDD; allows significant growth during optimization.[1]
cLogP ~1.2Moderate lipophilicity; suggests good membrane permeability and CNS potential.[1]
H-Bond Donors 2 (Amide NH, Amine NH₂)Critical for active site anchoring (e.g., Asp/Glu residues).[1]
H-Bond Acceptors 2 (Carbonyl O, Amine N)Facilitates water-mediated bridging or direct receptor interaction.[1]
Rotatable Bonds 4Flexible linker allows the terminal amine to orient into diverse pockets.

Structure-Activity Relationship (SAR) Insight: The 4-methyl group (p-tolyl moiety) provides a hydrophobic handle that often improves binding affinity compared to the unsubstituted phenyl ring.[1] In HDAC inhibitors, this group occupies the surface-exposed "cap" region, while the ethylenediamine chain mimics the lysine substrate, guiding the molecule toward the catalytic core.

Therapeutic Applications & Mechanisms[2]

A. Oncology: Histone Deacetylase (HDAC) Inhibition

The N-(2-aminoethyl)benzamide motif is a validated scaffold for Class I HDAC inhibitors (e.g., CI-994 analogs).[1][2]

  • Mechanism: The terminal amine can serve as a weak Zinc-Binding Group (ZBG) or, more commonly, as an attachment point for stronger ZBGs (like hydroxamic acids or o-aminoanilides).[1]

  • Pathway: Inhibition of HDACs prevents the deacetylation of histone tails

    
     Chromatin relaxation (Euchromatin) 
    
    
    
    Re-expression of silenced tumor suppressor genes (e.g., CDKN1A/p21).[1]
B. Neurology: Dopamine Receptor Modulation

Benzamides are a historic class of antipsychotics (e.g., Sulpiride, Amisulpride).

  • Pharmacophore Alignment: The 4-methylbenzamide core mimics the lipophilic "tail" of D2/D3 antagonists. The ethylenediamine chain represents a simplified version of the pyrrolidine-based side chains found in high-affinity drugs.[1]

  • Potential: While likely possessing lower affinity than Sulpiride, derivatives of N-(2-aminoethyl)-4-methylbenzamide can act as selective probes or "minimalist" ligands to study orthosteric binding sites without the steric bulk of complex heterocycles.[1]

C. Infectious Disease: Anti-Trypanosomal Activity

Recent phenotypic screens have identified N-(2-aminoethyl)benzamides as potent hits against Trypanosoma brucei (causative agent of Sleeping Sickness).[1][3]

  • Activity: Derivatives with hydrophobic substitutions (like the 4-methyl group) show micromolar EC50 values.[1]

  • Adjuvant Potential: The primary amine can disrupt bacterial outer membranes in Gram-negative species, potentially acting as an adjuvant to sensitize resistant strains to traditional antibiotics (e.g., in combination with beta-lactams).

Visualizing the Mechanism

The following diagram illustrates the dual potential of this scaffold in Epigenetics (HDAC) and Neurology (Dopamine).[1]

G Scaffold N-(2-aminoethyl)- 4-methylbenzamide HDAC_Enzyme HDAC Active Site (Zn2+ Pocket) Scaffold->HDAC_Enzyme Zinc Chelation (via derivatives) D2_Receptor Dopamine D2 Receptor Scaffold->D2_Receptor Orthosteric Binding Chromatin Chromatin Relaxation HDAC_Enzyme->Chromatin Inhibits Deacetylation GeneExp Tumor Suppressor Expression (p21) Chromatin->GeneExp Transcription ON Signaling cAMP Pathway Modulation D2_Receptor->Signaling Antagonism Antipsychotic Antipsychotic Effect Signaling->Antipsychotic CNS Regulation

Caption: Dual mechanistic pathways: Epigenetic modulation via HDAC inhibition and CNS regulation via Dopamine D2 antagonism.[1]

Experimental Protocols

Protocol A: Synthesis of N-(2-aminoethyl)-4-methylbenzamide

Objective: Efficient synthesis avoiding bis-acylation of the diamine. Self-Validation: The use of Mono-Boc protection ensures a single amide bond formation.[1]

Materials:

  • 4-Methylbenzoic acid (1.0 eq)[1]

  • N-Boc-ethylenediamine (1.1 eq)[1]

  • EDC[1]·HCl (1.2 eq)

  • HOBt (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • Dichloromethane (DCM)[1]

  • Trifluoroacetic acid (TFA)[1]

Step-by-Step Methodology:

  • Activation: Dissolve 4-methylbenzoic acid in DCM (0.1 M) at 0°C. Add EDC·HCl, HOBt, and DIPEA. Stir for 15 min to form the active ester.

  • Coupling: Add N-Boc-ethylenediamine dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane).[1] The acid spot should disappear.

  • Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry organic layer over MgSO₄ and concentrate to yield the Boc-protected intermediate.[1]

  • Deprotection: Dissolve intermediate in DCM/TFA (4:1 v/v). Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Basify with sat. NaHCO₃ to pH 9 and extract with DCM (3x).

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to obtain the free amine as a pale oil/solid.[1]

Protocol B: Fluorometric HDAC Inhibition Assay

Objective: Determine the IC50 of the derivative against nuclear extract or recombinant HDACs.

  • Preparation: Dilute the test compound in DMSO (10-point serial dilution).

  • Incubation: Mix 10 µL of compound with 15 µL of HDAC enzyme solution (e.g., HeLa nuclear extract) in a 96-well black plate. Incubate at 37°C for 30 min.

  • Substrate Addition: Add 25 µL of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1] Incubate for 30-60 min at 37°C.

  • Development: Add 50 µL of Developer Solution (Trypsin/TSA) to stop the reaction and release the fluorophore. Incubate for 15 min.

  • Measurement: Read fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Concentration] to calculate IC50 using non-linear regression.

Future Outlook & Strategic Recommendations

  • Fragment Linking: Use the terminal amine to link this scaffold with known kinase inhibitors (e.g., hinge binders) to create "Dual-Target" inhibitors.[1]

  • PROTAC Design: The primary amine is an excellent handle for attaching E3 ligase ligands (e.g., Thalidomide derivatives) to degrade specific proteins recognized by the benzamide cap.

  • CNS Optimization: To improve blood-brain barrier (BBB) penetration for neurological targets, consider rigidifying the ethyl linker into a cyclopropyl or piperidine ring.[1]

References

  • BenchChem. (2025).[1][4] The Strategic Deployment of N-(2-aminoethyl)-2-hydroxybenzamide in Fragment-Based Drug Design: A Technical Guide. Retrieved from [1]

  • Smolecule. (2023).[1][5] Biological Activity of N-(2-aminoethyl)benzamide and its Derivatives. Retrieved from [1]

  • Zhang, L., et al. (2019).[1][2] "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor". Frontiers in Pharmacology. Retrieved from [1]

  • Nawaz, M., et al. (2016).[1] "Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors".[1][3] Bioorganic & Medicinal Chemistry. Retrieved from [1]

  • Google Patents. (2019).[1] WO2019174279A1 - 1,2-benzisoselenazol-3(2h)-one and 1,2-benzisothiazol-3(2h)-one derivatives as beta-lactam antibiotic adjuvants.[1] Retrieved from

Sources

Methodological & Application

Application Note & Protocols: N-(2-aminoethyl)-4-methylbenzamide HCl as a Linker in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Linker technology is a cornerstone of modern drug design, particularly in the development of targeted therapies like antibody-drug conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs). The linker's chemical structure is critical, governing the stability, solubility, and release kinetics of the payload, which in turn dictates the overall efficacy and safety of the conjugate.[][] This document provides a detailed guide for researchers on the application of N-(2-aminoethyl)-4-methylbenzamide hydrochloride as a non-cleavable linker. This linker offers a semi-rigid backbone, combining an aliphatic ethylamine for conjugation with an aromatic benzamide for structural stability. We provide its physicochemical properties, a robust protocol for conjugation to a carboxyl-containing payload using standard carbodiimide chemistry, methods for characterization, and key design considerations for its use in drug development programs.

Introduction and Principle of Application

N-(2-aminoethyl)-4-methylbenzamide HCl is a bifunctional molecule designed for use as a linker. Its utility in drug design stems from its two key features:

  • A Primary Aliphatic Amine (-NH₂): This group serves as the primary reactive handle. Presented as a hydrochloride salt for improved stability and handling, the free amine can be readily liberated in situ to react with various electrophilic functional groups.[3][4] The most common application is the formation of a highly stable amide bond when coupled with a carboxylic acid on a drug payload or targeting ligand.[5]

  • A Stable 4-Methylbenzamide Core: This portion of the molecule acts as a rigid spacer. Unlike flexible linkers such as polyethylene glycol (PEG), the aromatic ring introduces conformational rigidity. This rigidity can be advantageous in controlling the spatial relationship between the conjugated molecules, which can influence binding to the target and overall pharmacokinetic properties.[6] The amide bond within this core is exceptionally stable under physiological conditions, classifying it as a "non-cleavable" linker component.[7] Drug conjugates with non-cleavable linkers typically rely on the complete degradation of the carrier protein (e.g., an antibody in a lysosome) to release the drug payload.[7]

This combination of a reactive terminus and a stable, rigid core makes N-(2-aminoethyl)-4-methylbenzamide HCl a valuable tool for creating robust, well-defined drug conjugates where premature drug release is undesirable.

Physicochemical and Handling Properties

Properly understanding the linker's properties is crucial for successful conjugation and purification.

Table 1: Physicochemical Properties of N-(2-aminoethyl)-4-methylbenzamide HCl

Property Value Source / Comment
IUPAC Name 4-(2-aminoethyl)-N-methylbenzamide;hydrochloride PubChem CID: 126809482[8]
Molecular Formula C₁₀H₁₅ClN₂O PubChem CID: 126809482[8]
Molecular Weight 214.69 g/mol PubChem CID: 126809482[8]
Appearance White to off-white solid (predicted) General property of similar compounds.
Reactive Group Primary Aliphatic Amine The terminal -NH₂ group.
Solubility Soluble in aqueous buffers (e.g., PBS, MES), DMF, DMSO. The HCl salt form enhances aqueous solubility.

| Storage | Store at 2-8°C, desiccated. Hygroscopic. | Protect from moisture to prevent hydrolysis and clumping. |

G cluster_ADC Example: Antibody-Drug Conjugate (ADC) cluster_Cell Mechanism of Action Antibody Targeting Moiety (e.g., Antibody) Linker N-(2-aminoethyl)-4-methylbenzamide (Rigid Spacer) Antibody->Linker Stable Bond (e.g., Thioether) Internalization 1. ADC binds to Target Cell Receptor Antibody->Internalization Payload Cytotoxic Payload (Drug) Linker->Payload Stable Amide Bond (Formed via Protocol) Endocytosis 2. Receptor-Mediated Endocytosis Internalization->Endocytosis Lysosome 3. Trafficking to Lysosome Endocytosis->Lysosome Degradation 4. Antibody Degradation by Lysosomal Proteases Lysosome->Degradation Release 5. Release of Payload-Linker-AminoAcid Adduct Degradation->Release

Sources

Application Note: Peptide Coupling with N-(2-aminoethyl)-4-methylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Utility

N-(2-aminoethyl)-4-methylbenzamide hydrochloride (CAS: 17197-12-5, salt form varies) is a bifunctional building block frequently used in medicinal chemistry and chemical biology. It features a benzamide core (acting as a pharmacophore or rigid spacer) and a primary amine tethered by an ethyl linker.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Used as a "capping" agent to probe hydrophobic pockets in histone deacetylase (HDAC) or kinase inhibitors.

  • Linker Chemistry: Acts as a spacer between a carboxylic acid-containing payload (e.g., fluorophore, drug) and a target molecule.

  • Surface Functionalization: Used to introduce benzamide moieties onto carboxylated surfaces (beads, resins) via amide bonds.

This guide addresses the specific challenge of using the hydrochloride salt form in peptide coupling. Failure to properly neutralize the amine salt is the #1 cause of low yields in these reactions.

Chemical Profile & Handling

PropertySpecification
Compound N-(2-aminoethyl)-4-methylbenzamide hydrochloride
Formula

MW ~214.69 g/mol (Salt); ~178.23 g/mol (Free Base)
Solubility Soluble in Water, DMSO, DMF, Methanol. Sparingly soluble in DCM/Ether.
pKa (Amine) ~8.8–9.5 (Primary amine)
Hygroscopicity Moderate. Store in desiccator at -20°C.

Critical Handling Note: As an HCl salt, the terminal amine is protonated (


) and non-nucleophilic . It must be deprotonated in situ or via a separate workup to participate in the coupling reaction.

Mechanism of Action

The coupling reaction proceeds via the activation of a carboxylic acid partner, followed by the nucleophilic attack of the N-(2-aminoethyl)-4-methylbenzamide.

Visualization: HATU-Mediated Activation & Coupling

The following diagram illustrates the activation pathway and the critical deprotonation step required for the HCl salt.

HATU_Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (OAt-Ester) Acid->ActiveEster Activation HATU HATU (Coupling Reagent) HATU->ActiveEster Base DIPEA (Base) FreeAmine Free Amine (R'-NH2) Base->FreeAmine Base->ActiveEster Promotes AmineSalt Amine HCl Salt (R'-NH3+ Cl-) AmineSalt->FreeAmine Deprotonation (Requires Base) Product Amide Product (R-CO-NH-R') FreeAmine->Product Nucleophilic Attack ActiveEster->Product

Caption: Mechanism showing parallel activation of the acid and mandatory deprotonation of the amine salt.

Protocol A: Organic Phase Synthesis (High Yield)

Best for: Small molecule synthesis, hydrophobic carboxylic acids. Reagents: HATU (or PyBOP), DIPEA (N,N-Diisopropylethylamine), DMF (Anhydrous).

Stoichiometry Table
ComponentEquivalents (eq)Role
Carboxylic Acid 1.0Limiting Reagent
Amine HCl Salt 1.1 – 1.2Nucleophile
HATU 1.1 – 1.2Activator
DIPEA 3.0 – 4.0 CRITICAL: 1 eq neutralizes HCl, 1 eq activates acid, 1-2 eq maintains basic pH.
Step-by-Step Procedure
  • Preparation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (concentration 0.1 M – 0.2 M).

  • Activation: Add DIPEA (2.0 eq) followed by HATU (1.1 eq). Stir at Room Temperature (RT) for 5–10 minutes.

    • Note: The solution should turn slightly yellow.

  • Amine Preparation: In a separate vial, dissolve N-(2-aminoethyl)-4-methylbenzamide hydrochloride (1.2 eq) in a minimal amount of DMF. Add DIPEA (1.0–1.5 eq) to this vial to pre-neutralize the salt.

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Acid Mass + 178.23 - 18.02).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 2x with 5% LiCl (removes DMF).

    • Wash 1x with Sat.

      
       (removes unreacted acid).
      
    • Wash 1x with Brine. Dry over

      
      .
      

Protocol B: Aqueous/Bioconjugation (Water Soluble)

Best for: Protein labeling, modifying water-soluble peptides, or surface conjugation. Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS.

The pH Paradox
  • Activation (EDC): Most efficient at pH 4.5 – 6.0.[2]

  • Coupling (Amine): The amine HCl salt must be deprotonated to react, requiring pH > 7.5.

  • Solution: A two-step protocol is required to maximize efficiency.

Step-by-Step Procedure
  • Activation Step:

    • Dissolve the Carboxylic Acid (e.g., protein/peptide) in MES Buffer (0.1 M, pH 6.0) .

    • Add EDC (10 eq) and Sulfo-NHS (25 eq).

    • React for 15 minutes at RT.

    • Optional: Desalt (Zeba spin column) to remove excess EDC if the protein is sensitive to cross-linking.[3]

  • Amine Preparation:

    • Dissolve N-(2-aminoethyl)-4-methylbenzamide hydrochloride in PBS (1X, pH 7.4) or Borate Buffer (pH 8.5).

    • Check pH: Ensure the solution pH is > 7.5. If acidic due to the HCl salt, adjust carefully with dilute NaOH.

  • Conjugation:

    • Mix the Activated Acid solution with the Amine solution.

    • Adjust final pH to 7.2 – 7.5 immediately.[3][4]

    • React for 2 hours at RT or overnight at 4°C.

  • Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove excess small molecule amine.

Troubleshooting & Optimization (Expertise)

Common Failure Modes
  • Low Yield (Salt Interference):

    • Symptom:[2][3] LC-MS shows activated ester but no product.

    • Cause: Insufficient base. The amine remained as

      
      .
      
    • Fix: In Protocol A, ensure DIPEA is at least 3.0 equivalents. In Protocol B, verify pH is > 7.5 before mixing.

  • Side Reactions (Guanidinylation):

    • Symptom:[2][3] Mass spectrum shows +99 Da adduct (from HATU).

    • Cause: Slow addition of amine or steric hindrance. HATU reacts with the amine directly if the acid activation is slow.

    • Fix: Pre-activate the acid for 5-10 mins before adding the amine. Switch to PyBOP if hindrance is high.

  • Solubility Issues:

    • The 4-methylbenzamide group is moderately hydrophobic. If the reaction precipitates in water (Protocol B), add 10-20% DMSO or Ethanol to the buffer.

Experimental Workflow Diagram

Workflow Start Start: Amine HCl Salt Choice Select Solvent System Start->Choice OrgPath Organic (DMF/DCM) Choice->OrgPath AqPath Aqueous (Buffer) Choice->AqPath BaseAdd Add Excess Base (DIPEA > 3 eq) OrgPath->BaseAdd Coupling HATU Coupling BaseAdd->Coupling Finish Purification (LC-MS/HPLC) Coupling->Finish pHAdjust Adjust pH to 7.5 (Neutralize HCl) AqPath->pHAdjust EDC EDC/NHS Coupling pHAdjust->EDC EDC->Finish

Caption: Decision tree for selecting the correct protocol based on solvent compatibility.

References

  • PubChem. 4-(2-aminoethyl)-N-methylbenzamide hydrochloride | C10H15ClN2O.[5] National Library of Medicine. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

Microwave-assisted synthesis using N-(2-aminoethyl)-4-methylbenzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave Transformations of N-(2-aminoethyl)-4-methylbenzamide HCl

Introduction & Strategic Value

N-(2-aminoethyl)-4-methylbenzamide hydrochloride (CAS: 1502-45-0 analogue/derivative) represents a "privileged scaffold" in medicinal chemistry. It contains two distinct nitrogen centers: a chemically robust amide linkage and a reactive primary amine. This duality makes it an ideal building block for:

  • Fragment-Based Drug Discovery (FBDD): Serving as a linker to connect aryl cores with diverse pharmacophores.

  • Heterocycle Synthesis: Acting as a direct precursor for 2-substituted imidazolines via cyclodehydration.

Microwave-assisted synthesis is particularly advantageous for this substrate.[1][2] The polar nature of the amide bond and the ionic character of the HCl salt result in a high loss tangent (


), ensuring efficient coupling with microwave energy. This allows for rapid superheating, driving difficult condensation reactions that typically require harsh dehydrating agents (e.g., 

) under conventional heating.

Chemical Profile & Handling

Compound: N-(2-aminoethyl)-4-methylbenzamide HCl Structure: 4-Me-Ph-C(=O)NH-CH


CH

NH

· HCl Molecular Weight: 214.69 g/mol (HCl salt) Solubility: Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc (unless neutralized).

Critical Handling Note: As an HCl salt, the primary amine is protonated (


) and non-nucleophilic. All protocols below incorporate an in situ neutralization step using a tertiary base or inorganic support, eliminating the need for a separate "free-basing" workup.

Application I: Intramolecular Cyclodehydration to 2-(p-Tolyl)-2-Imidazoline

Objective: Synthesis of 2-aryl-2-imidazolines without corrosive dehydrating agents. Mechanism: The reaction is driven by the entropy of water release. Microwave irradiation overcomes the activation energy barrier for the attack of the terminal amine on the amide carbonyl, followed by elimination of water.

Experimental Protocol

Reagents:

  • Substrate: N-(2-aminoethyl)-4-methylbenzamide HCl (1.0 mmol, 215 mg)

  • Catalyst/Support: Calcium Oxide (CaO) powder (200 mg) – Acts as both base and dehydrating agent.

  • Solvent: Ethanol (absolute, 2 mL) or Solvent-free (dry mix).

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, mix the substrate and CaO. If using solvent, add Ethanol and a magnetic stir bar.

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 160 °C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 15 bar (Ethanol generates significant pressure; ensure vial rating).

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Dilute with DCM (10 mL) and filter through a Celite pad to remove calcium salts.

    • Concentrate filtrate in vacuo.

  • Purification: The product is typically >95% pure.[3] If necessary, recrystallize from cyclohexane.

Data Summary:

ParameterConventional ThermalMicrowave Method
Reagent

or neat reflux
CaO (Green)
Temp/Time Reflux (4-8 hrs)160°C (15 min)
Yield 65-75%88-92%
Workup Acid/Base extraction (Messy)Filtration (Clean)

Application II: Catalyst-Free Direct Amidation (Library Generation)

Objective: Rapid derivatization of the primary amine to create a library of bis-amides. Innovation: Utilizing the "thermal effect" of microwaves to drive direct condensation between carboxylic acids and the amine, bypassing expensive coupling reagents (HATU, EDC).

Experimental Protocol

Reagents:

  • Substrate: N-(2-aminoethyl)-4-methylbenzamide HCl (0.5 mmol)

  • Reactant: Diverse Carboxylic Acids (0.55 mmol, 1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.0 mmol, 2 equiv) – Essential to neutralize HCl and solubilize the acid.

  • Solvent: Xylene or Anisole (1-2 mL) – High boiling, non-polar solvents promote water removal.

Step-by-Step Workflow:

  • Loading: Add substrate, carboxylic acid, DIPEA, and solvent to a 2-5 mL microwave vial.

  • Irradiation:

    • Temp: 170 °C.

    • Time: 20 minutes.

    • Stirring: High.[4]

  • Scavenging (Purification):

    • Dilute reaction mixture with MeOH (2 mL).

    • Pass through a pre-wetted SCX-2 (Strong Cation Exchange) cartridge.

    • Logic: The bis-amide product is non-basic and elutes. Unreacted starting amine is trapped by the sulfonic acid resin.

  • Evaporation: Remove solvent to yield the pure bis-amide.

Mechanistic & Workflow Visualization

Figure 1: Cyclodehydration Mechanism (Imidazoline Formation)

Caption: Mechanistic pathway for the microwave-driven cyclodehydration. The high temperature facilitates the intramolecular nucleophilic attack and subsequent water elimination.

ImidazolineMechanism Start N-(2-aminoethyl)- 4-methylbenzamide Inter1 Neutralization (Free Amine) Start->Inter1 CaO/Base TS Tetrahedral Intermediate Inter1->TS MW Heat (Nucleophilic Attack) Elim Water Elimination (-H₂O) TS->Elim Proton Transfer Product 2-(p-tolyl)- 2-imidazoline Elim->Product Cyclization Complete

Figure 2: General Workflow for Library Synthesis

Caption: Operational workflow for parallel synthesis using SCX purification to ensure high-throughput efficiency.

Workflow cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Purification (SCX) Step1 Weigh HCl Salt + Carboxylic Acid Step2 Add DIPEA (Neutralization) Step1->Step2 Step3 Heat to 170°C 20 mins Step2->Step3 Step4 Load on SCX-2 Cartridge Step3->Step4 Step5 Elute with MeOH (Product flows through) Step4->Step5 Step6 Trap Impurities (Amine stays on resin) Step4->Step6

Troubleshooting & Optimization

  • Problem: Charring or dark reaction mixture.

    • Cause: Excessive temperature causing oxidative degradation of the aliphatic chain.

    • Solution: Reduce temperature to 140°C and extend time, or switch to an inert atmosphere (flush vial with Nitrogen/Argon before sealing).

  • Problem: Low conversion in Amidation.

    • Cause: Sublimation of the carboxylic acid or insufficient base.

    • Solution: Ensure the vessel is filled to at least 20% volume to absorb microwaves efficiently. Add a "susceptor" like ionic liquid or graphite powder if using non-polar solvents.

References

  • Pathan, M. Y., et al. (2006).[4] Microwave-assisted facile synthesis of 2-substituted 2-imidazolines. Arkivoc.

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron.

  • Santagada, V., et al. (2009). Microwave-Enhanced Synthesis of Cyclic Amidines. Current Medicinal Chemistry.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition.

Sources

Application Note: Solid-Phase Synthesis Strategies using N-(2-aminoethyl)-4-methylbenzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the practical integration of N-(2-aminoethyl)-4-methylbenzamide HCl into Solid-Phase Synthesis (SPS) workflows. It focuses on its utility as a "privileged fragment" in the design of histone deacetylase (HDAC) inhibitors, kinase inhibitors, and peptidomimetics.

Abstract & Strategic Utility

N-(2-aminoethyl)-4-methylbenzamide HCl (hereafter referred to as Fragment A ) represents a high-value "capping" building block in combinatorial chemistry. Structurally, it consists of a 4-methylbenzoyl "head group" linked to an ethylenediamine spacer.

In drug discovery, this motif is a bioisostere for several known pharmacophores. Its primary applications in Solid-Phase Synthesis (SPS) include:

  • HDAC Inhibitor Libraries: It serves as a pre-formed "cap-linker" moiety, allowing rapid diversification of the Zinc-Binding Group (ZBG) on the resin.

  • Peptidomimetic Capping: Used to terminate N-terminal peptide chains with a lipophilic, metabolically stable aryl-amide.

  • Fragment-Based Drug Discovery (FBDD): Its primary amine allows for facile nucleophilic displacement or reductive amination on resin-bound electrophiles.

Chemical Properties & Handling

Fragment A is supplied as a Hydrochloride (HCl) salt. This improves shelf stability but requires specific neutralization protocols during SPS to prevent capping failures or resin aggregation.

PropertyData
Chemical Formula C₁₀H₁₄N₂O · HCl
Molecular Weight 214.69 g/mol
Solubility Soluble in Water, DMSO, Methanol. Sparingly soluble in DCM.
pKa (Conjugate Acid) ~9.0 (Primary Amine)
Storage Desiccate at +4°C. Hygroscopic.
Critical Handling Protocol: In Situ Neutralization

Direct addition of the HCl salt to resin-bound electrophiles (e.g., activated esters) will inhibit the reaction due to protonation of the nucleophilic amine.

  • Standard Practice: Dissolve Fragment A in DMF/DMSO (9:1). Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) relative to the salt before adding to the resin mixture.

  • Observation: A slight precipitate (DIPEA·HCl) may form; this does not interfere with most SPS reactions but can be filtered if using continuous flow systems.

Application I: Synthesis of HDAC Inhibitor Libraries (The "Cap-Linker" Strategy)

Context: Many HDAC inhibitors (e.g., Entinostat, CI-994) consist of a Cap, a Linker, and a Zinc-Binding Group (ZBG). Fragment A provides the Cap and Linker pre-assembled. Strategy: The ZBG is immobilized on the resin (e.g., Trityl resin), and Fragment A is coupled to it.

Workflow Diagram

HDAC_Workflow Resin 2-CTC Resin (Solid Support) Step1 1. Load ZBG Precursor (e.g., 4-formylbenzoic acid) Resin->Step1 Loading Step2 2. Reductive Amination with Fragment A Step1->Step2 NaBH(OAc)3, 1% AcOH Step3 3. Cleavage & Deprotection Step2->Step3 TFA/DCM Final Final HDAC Inhibitor (Benzamide Analog) Step3->Final Isolation

Detailed Protocol: Reductive Amination on Resin

Objective: Couple Fragment A to a resin-bound aldehyde to create a secondary amine linker.

  • Resin Preparation: Swell 100 mg of aldehyde-functionalized resin (e.g., 4-formylbenzoyl-AM resin) in DCM for 30 min. Drain.

  • Free Basing: In a separate vial, dissolve Fragment A (5 equiv. relative to resin loading) in anhydrous DMF. Add DIPEA (5 equiv.). Vortex for 2 min.

  • Imine Formation: Add the neutralized amine solution to the resin. Add Trimethyl orthoformate (TMOF) (10 equiv.) to scavenge water. Shake for 3 hours at Room Temperature (RT).

  • Reduction: Drain the resin (do not wash). Add a suspension of NaBH(OAc)₃ (Sodium triacetoxyborohydride, 5 equiv.) in DMF containing 1% Acetic Acid.

  • Reaction: Shake for 16 hours at RT.

  • Washing: Drain and wash with DMF (3x), MeOH (3x), DCM (3x).

  • Validation: Perform a Chloranil Test . A dark blue/green color indicates the successful formation of a secondary amine.

Application II: N-Terminal Capping of Peptidomimetics

Context: The 4-methylbenzamide group acts as a hydrophobic cap that protects peptides from exopeptidases and improves cell permeability. Strategy: Standard amide coupling to a resin-bound peptide with a free N-terminus.

Workflow Diagram

Capping_Workflow PeptideResin H2N-Peptide-Resin (Free Amine) Activation Activation of Linker: Succinic Anhydride PeptideResin->Activation Acylation Intermediate HOOC-Linker-Peptide-Resin Activation->Intermediate Wash Coupling Coupling Fragment A (HATU/DIPEA) Intermediate->Coupling Amide Bond Formation Product 4-Me-Ph-CONH-Et-NH-CO-Linker-Peptide Coupling->Product Final Cap

Detailed Protocol: Activated Ester Coupling

Objective: Attach Fragment A to a resin-bound carboxylic acid (e.g., a peptide side chain or N-terminal succinic acid spacer).

  • Activation: To the resin-bound acid (0.1 mmol scale), add HATU (0.4 mmol) and HOAt (0.4 mmol) dissolved in DMF (2 mL).

  • Base Addition: Add DIPEA (0.8 mmol) to the resin mixture. Shake for 2 minutes to pre-activate the acid.

  • Coupling: Add Fragment A (0.5 mmol) and an additional portion of DIPEA (0.5 mmol) to neutralize the HCl salt.

  • Incubation: Shake for 2–4 hours at RT.

  • Monitoring: Perform a Kaiser Test . The resin beads should remain colorless (negative), indicating the free amine of Fragment A has not reacted? Correction: The Kaiser test monitors the resin. Since the resin holds the activated acid, a Kaiser test is irrelevant here. Instead, monitor by LC-MS after micro-cleavage .

    • Micro-cleavage Protocol: Take ~20 beads, treat with 20 µL TFA/H2O (95:5) for 15 min. Inject supernatant into LC-MS. Look for mass [M+H]+ = Scaffold_Mass + 176.1 (Mass of Fragment A minus H2O).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Incomplete neutralization of HCl salt.Pre-mix Fragment A with DIPEA in a separate vial before adding to the resin. Ensure pH > 8 (wet pH paper).
Gelatinous Resin Salt precipitation (DIPEA·HCl) clogging pores.Wash resin with 10% MeOH in DCM followed by pure DMF to dissolve salts.
Side Reactions Nucleophilic attack by the amide nitrogen (rare).The amide nitrogen is non-nucleophilic under standard conditions. If observed, ensure temperature < 40°C.

References

  • Zhang, L., et al. (2019).[1] "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a Potent Histone Deacetylase Inhibitor."[1][2] Frontiers in Pharmacology.

  • Hermann, T., et al. (2005). "Solid-phase synthesis of benzimidazole libraries biased for RNA targets." Molecular Diversity.

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[3]

  • BenchChem Application Data. "Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note."

Sources

Troubleshooting & Optimization

Improving reaction yields when using N-(2-aminoethyl)-4-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Optimization, Troubleshooting, and Protocol Guide[1]

Status: Operational Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist, Synthesis Division[1]

Introduction

Welcome to the Technical Support Center. You are likely working with N-(2-aminoethyl)-4-methylbenzamide hydrochloride (CAS: 17197-12-5 or related derivatives).[1]

This molecule is a bifunctional building block containing a stable benzamide core and a reactive primary ethylamine tail. The critical operational challenge with this reagent is its form: the hydrochloride salt . While the salt form confers stability and shelf-life, it renders the amine non-nucleophilic (


) and insoluble in many non-polar organic solvents (DCM, Toluene).

This guide addresses the three most common support tickets we receive: Solubility issues , Low coupling yields , and Product loss during workup .[1]

Part 1: Pre-Reaction Preparation (The Foundation)

The majority of yield failures occur before the reaction starts. The HCl salt must be managed correctly to ensure the amine is available for reaction.

Solvent & Base Compatibility Matrix

The HCl salt is an ionic lattice. It will not dissolve in Dichloromethane (DCM) or Tetrahydrofuran (THF) without a base to break the lattice.

SolventSolubility (HCl Salt)Solubility (Free Base)Recommended BaseNotes
Water HighModerateNaOH /

Good for Schotten-Baumann conditions.[1]
DMF / DMSO HighHighDIPEA / TEABest for peptide coupling (HATU/EDC).[1]
Methanol HighHighTEAGood for reductive amination; avoid for activated esters (transesterification risk).[1]
DCM / CHCl3 Insoluble HighDIPEA (Excess)Critical: Salt will float as a suspension until base is added.[1]
Ether / Hexane InsolubleInsolubleN/AAntisolvents for precipitation.[1]
The "Free-Basing" Protocol

Do not rely on in-situ deprotonation if your electrophile is unstable (e.g., hydrolytically sensitive acid chlorides).[1]

Method A: In-Situ (Recommended for HATU/EDC Couplings) [1]

  • Dissolve the electrophile (Carboxylic Acid) and Coupling Reagent in DMF/DCM.

  • Add 1.0 equiv of Base (DIPEA) to activate the acid.

  • In a separate vial, suspend N-(2-aminoethyl)-4-methylbenzamide HCl in the solvent.

  • Add 1.2 - 2.0 equiv of DIPEA to the amine suspension. It should clarify as the free base forms.

  • Combine the two solutions.

Method B: Extractive Free-Basing (Recommended for sensitive kinetics) [1]

  • Dissolve the HCl salt in minimal water (approx. 5 mL/g).

  • Basify to pH >12 using 1M NaOH.

  • Extract 3x with DCM.

  • Dry organics over

    
    , filter, and concentrate.
    
  • Result: The free amine is an oil/low-melting solid. Use immediately to avoid carbamate formation from atmospheric

    
    .
    

Part 2: Reaction Optimization & Troubleshooting

Workflow Visualization: Troubleshooting Low Yields

If your yields are <50%, follow this logic flow to identify the bottleneck.

LowYieldTroubleshooting Start Issue: Low Yield (<50%) CheckSM Is Starting Material (Amine) consumed on TLC/LCMS? Start->CheckSM SM_Remains Yes: SM Remains CheckSM->SM_Remains SM Visible SM_Consumed No: SM Consumed CheckSM->SM_Consumed SM Gone CheckBase Check pH / Base Equiv. Did you neutralize the HCl? SM_Remains->CheckBase Solubility Is reaction homogeneous? CheckBase->Solubility Action1 Action: Add excess DIPEA (Total > 3.0 equiv) Solubility->Action1 No (Suspension) Action2 Action: Switch solvent to DMF or NMP Solubility->Action2 Yes (Solution) CheckAq Check Aqueous Layer (Did product wash out?) SM_Consumed->CheckAq CheckSide Check for Dimer/Urea (N-acylurea formation?) SM_Consumed->CheckSide Action3 Action: Salt out aqueous layer (NaCl) & use CHCl3/IPA extraction CheckAq->Action3 Product in Aq Action4 Action: Change Coupling Reagent (EDC -> HATU or T3P) CheckSide->Action4 Byproducts found

Caption: Diagnostic logic tree for isolating the cause of low reaction yields.

Common Failure Modes

1. The "Proton Sponge" Effect (Stoichiometry Error)

  • Symptom: Reaction stalls at ~50% conversion.[1]

  • Cause: You used 1.0 or 2.0 equivalents of base.

    • 1.0 eq is consumed neutralizing the HCl salt of the starting material.

    • 1.0 eq is consumed by the acid activation (e.g., HOBt release).

    • Result: The reaction becomes acidic, protonating the remaining amine and stopping the reaction.

  • Solution: Always use 3.0 to 4.0 equivalents of tertiary amine base (DIPEA/TEA) when coupling amine hydrochlorides.

2. Product Loss to Aqueous Phase

  • Symptom: Clean TLC, but low mass recovery after extraction.[1]

  • Cause: N-(2-aminoethyl)-4-methylbenzamide derivatives are often polar, especially if the coupled piece is also polar.[1] The secondary amide product can hydrogen bond with water.

  • Solution:

    • Saturate the aqueous layer with NaCl (Brine) before separation.

    • Use 10% Methanol in DCM or Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM or Ethyl Acetate.

Part 3: Purification (The "Catch & Release" Strategy)

Because your product contains a benzamide core and likely a secondary amide (after reaction), it can be difficult to separate from polar impurities like urea byproducts (from EDC) or phosphine oxides (from coupling reagents).

Acid-Base Wash Protocol (Self-Validating)

This method uses the chemical properties of the molecule to purify it without a column.

Prerequisite: Your product must not contain other basic amines or extremely acid-sensitive groups.[1]

  • Dissolution: Dissolve crude reaction mixture in EtOAc (Ethyl Acetate).

  • Acid Wash (The "Catch"): Extract with 0.5 M HCl (2x).

    • Mechanism:[1][2][3][4] The unreacted starting material (primary amine) will protonate and go into the water.

    • Note: If your product is a neutral amide, it stays in the Organic layer. If your product is basic (e.g., you made a tertiary amine), it goes into the Aqueous layer.[1]

    • Assumption: Assuming standard amide coupling, your product is now a neutral amide (mostly).[1] Wait—Correction : The benzamide nitrogen is not basic, but if you retained the amine functionality (e.g., reductive amination), this step differs.

    • Scenario A (Amide Coupling): Product is neutral.[5] Impurities (unreacted amine) go to Aqueous. Keep Organic.

    • Scenario B (Reductive Amination): Product is basic. Product goes to Aqueous. Keep Aqueous.

Scenario A: You formed an Amide (Neutral Product)

  • Wash Organic layer with 0.5 M HCl (removes unreacted amine SM).

  • Wash Organic layer with Sat.

    
     (removes unreacted acid SM).
    
  • Dry (

    
    ) and evaporate.[6]
    

Scenario B: You formed a Secondary Amine (Basic Product)

  • Extract Organic with 0.5 M HCl. Product moves to Aqueous.

  • Discard Organic layer (removes non-basic impurities).

  • Basify Aqueous layer to pH 12 (NaOH). Product precipitates/oils out.

  • Extract back into DCM.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as the base? A: We do not recommend Pyridine for the initial neutralization of the HCl salt. Its pKa (~5.2) is too low to effectively deprotonate the primary alkyl amine (pKa ~10) completely. Use DIPEA (pKa ~10-11) or Triethylamine.[1] Pyridine is acceptable as a solvent/catalyst after the free base is generated.

Q: The reaction mixture turned into a thick gel. What happened? A: You likely used DCM as the solvent with the HCl salt. The salt is insoluble, and as you added base, the precipitating DIPEA-HCl salt formed a thick slurry.

  • Fix: Add DMF (10-20% volume) to break the gel, or switch to mechanical stirring.

Q: I see a new spot on TLC that runs very high (non-polar). Is it a dimer? A: It is possible, but unlikely to be a homodimer of this molecule.[1] It is more likely the N-acylurea byproduct if you are using EDC/DCC. This is a common "dead-end" intermediate in coupling reactions.[1]

  • Prevention: Ensure your amine is fully deprotonated before adding it to the activated acid to ensure it outcompetes the rearrangement.

References

  • Amide Coupling Reagents & Mechanisms

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[7][8] Tetrahedron, 61(46), 10827-10852.[1]

  • Solubility of Benzamide Derivatives

    • PubChem Compound Summary for CID 126809482 (4-(2-aminoethyl)-N-methylbenzamide hydrochloride).[1] National Library of Medicine (US).

  • Purification of Polar Amines

    • Master Organic Chemistry.[1] (2016).[4] Natural Product Isolation - Acid Base Extraction.[1][6]

  • Troubleshooting Amine HCl Salts in Synthesis

    • BenchChem Technical Support.[9] (2025).[9][10][11] Troubleshooting Incomplete Reduction and Amine Handling.

Sources

Troubleshooting solubility issues with N-(2-aminoethyl)-4-methylbenzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for N-(2-aminoethyl)-4-methylbenzamide hydrochloride. As a Senior Application Scientist, I understand that navigating the physicochemical properties of a novel compound can present challenges. This guide is designed to provide you with in-depth, practical solutions to common solubility issues, grounded in established chemical principles. Our goal is to empower you to move past experimental hurdles and focus on your research objectives.

This is a living document, structured in a question-and-answer format to address the specific, real-world problems you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving N-(2-aminoethyl)-4-methylbenzamide HCl in water. What is its expected solubility and what solvent should I use?

This is a very common starting point. While the hydrochloride salt form is designed to enhance aqueous solubility, the molecule still possesses a significant non-polar benzamide structure which can limit solubility, especially at high concentrations.[1]

Answer:

N-(2-aminoethyl)-4-methylbenzamide HCl is expected to be most soluble in acidic aqueous solutions. Pure water is a good starting point, but solubility can be limited. For many applications, Dimethyl Sulfoxide (DMSO) is a suitable alternative solvent for creating high-concentration stock solutions.

Explanation of Causality:

The key to this compound's solubility is the primary amine on the ethyl side-chain. As an HCl salt, this amine is protonated (positively charged), which dramatically increases its affinity for polar solvents like water through ion-dipole interactions.[2][3] However, the 4-methylbenzamide portion of the molecule is hydrophobic. This dual nature means that while it is "water-soluble," it is not infinitely so, and the hydrophobic character can lead to dissolution issues.

Recommended Solvents & Starting Concentrations:

SolventEstimated SolubilityRecommended UseKey Considerations
Water (acidified, pH < 6.0) ≥ 10 mg/mLPreparing aqueous buffers for cell-based assays or in vivo studies.pH is critical. Do not use neutral or basic buffers directly on the solid.
DMSO ≥ 25 mg/mLHigh-concentration stock solution preparation for long-term storage.Ensure DMSO is anhydrous. Final DMSO concentration in assays should be kept low (<0.5%) to avoid solvent effects.
Ethanol Moderately SolubleAlternative for stock solutions, but may be less effective than DMSO.Can be useful for serial dilutions from a DMSO stock.
Q2: My compound dissolved in water initially, but it crashed out of solution when I added it to my neutral (pH 7.4) phosphate buffer. What happened?

This is a classic pH-dependent solubility issue. You have inadvertently converted the soluble salt form of your compound back into its less soluble "free base" form.

Answer:

The precipitation is caused by the deprotonation of the amino group at a higher pH. When the positively charged, water-soluble ammonium salt is neutralized by the basic components of the buffer, it becomes a neutral amine, which is significantly less soluble in water.[2][4]

The Chemistry Behind the Crash:

The solubility of this compound is governed by the pH of the solution relative to the pKa of the primary amine. The pKa is the pH at which 50% of the amine is in its protonated (charged, R-NH3+) form and 50% is in its deprotonated (neutral, R-NH2) form. For typical primary alkyl amines, the pKa is in the range of 9.5-11.0.[5]

  • At pH << pKa (e.g., pH 2-6): The amine is almost fully protonated (R-NH3+). This charged form is ionic and readily dissolves in water.[3]

  • At pH ≈ pKa: A mixture of protonated and deprotonated forms exists.

  • At pH > pKa (e.g., pH 7.4 and above): The equilibrium shifts significantly towards the neutral, deprotonated form (R-NH2). This form has lost its charge and is much more hydrophobic, causing it to precipitate from the aqueous solution.[1][2]

Troubleshooting_Workflow Start Incomplete Dissolution in Acidic Water Vortex Vortex vigorously for 1-2 minutes Start->Vortex Check1 Is it dissolved? Vortex->Check1 Sonicate Sonicate in water bath for 5-10 minutes Check1->Sonicate No Success Solution Prepared Check1->Success Yes Check2 Is it dissolved? Sonicate->Check2 Heat Warm gently to 37-40°C while stirring Check2->Heat No Check2->Success Yes Check3 Is it dissolved? Heat->Check3 DMSO Consider preparing a concentrated stock in DMSO Check3->DMSO No Check3->Success Yes DMSO->Success (Then dilute) Fail Consult Technical Support (Potential purity/stability issue) DMSO->Fail If DMSO fails

Caption: Step-by-step workflow for troubleshooting dissolution.

Detailed Troubleshooting Protocol:

  • Mechanical Agitation (Vortexing): Ensure you are vortexing the solution vigorously. This breaks up clumps of solid material and increases the surface area exposed to the solvent, accelerating dissolution.

  • Sonication: Use a bath sonicator. The high-frequency sound waves create micro-cavitations that act as a powerful scrubbing force on the surface of the solid particles, effectively breaking them apart and enhancing dissolution. This is often more effective than simple vortexing.

  • Gentle Warming: Gently warm the solution to 37-40°C. Increased temperature provides the energy needed to break the crystal lattice of the solid and increases the kinetic energy of the solvent molecules. Caution: Do not boil the solution, as this could lead to degradation of the compound.

  • Re-evaluate Solvent Choice: If these methods fail in an aqueous solvent, it indicates you may be exceeding the compound's thermodynamic solubility limit. At this point, preparing a stock solution in an organic solvent like DMSO is the most reliable path forward. [6]

Q4: How should I store stock solutions of N-(2-aminoethyl)-4-methylbenzamide HCl? How stable is it?

Proper storage is critical to ensure the integrity and reproducibility of your experiments.

Answer:

  • Solid Form: Store the solid compound desiccated at 4°C, protected from light.

  • DMSO Stock Solutions: Aliquot into single-use volumes and store at -20°C or -80°C. DMSO solutions are generally stable for several months under these conditions. Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

  • Aqueous Solutions: Aqueous solutions are significantly less stable and should be prepared fresh for each experiment. [6]Do not store aqueous solutions for more than 24 hours, even at 4°C, as hydrolysis of the amide bond is possible over time, especially if the pH is not optimal.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 126809482, 4-(2-aminoethyl)-N-methylbenzamide hydrochloride. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Oxford University Press. (n.d.). Amine salts. In A Dictionary of Chemistry. Retrieved from [Link]

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed, 15(3), 209-13. Retrieved from [Link]

  • National Council of Educational Research and Training (NCERT). (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. Retrieved from [Link]

  • ScienceMadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Quora. (2024). How to prepare a 2% working solution from a 10% stock solution of HCl (100 ml). Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemical Properties of Amines: Bases and Salt Formation. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-(2-aminoethyl)-4-chloro-benzamide. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(2-aminoethyl)-4-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(2-aminoethyl)-4-methylbenzamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-proven methods for achieving high purity. We will explore the causality behind experimental choices, provide self-validating protocols, and troubleshoot common issues encountered in the laboratory.

Introduction: Understanding the Molecule

N-(2-aminoethyl)-4-methylbenzamide hydrochloride is a polar organic salt. Its structure contains a primary amine, a secondary amide, and an aromatic ring, making it susceptible to specific types of impurities during synthesis. As a hydrochloride salt, it exhibits good solubility in polar protic solvents like water and alcohols, while its free base form is more soluble in organic solvents.[1][2][3] This duality is key to its purification.

Common impurities may include unreacted starting materials (e.g., ethylenediamine, 4-methylbenzoyl chloride), over-acylated byproducts like N,N'-bis(4-methylbenzoyl)ethylenediamine, or residual solvents.[4] The primary goal of any purification strategy is to effectively remove these contaminants while maximizing the recovery of the desired product.

Section 1: Frequently Asked Questions (FAQs)

Q1: I have a crude solid after my synthesis. Which purification technique should I attempt first?

A1: For a solid crude product, recrystallization is almost always the most efficient first step.[5][6] It is a powerful technique for removing moderate levels of impurities with high recovery and is less labor-intensive than chromatography. If recrystallization fails to yield a product of sufficient purity, a more rigorous chemical approach like acid-base extraction should be employed.

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[5][7] For a polar salt like N-(2-aminoethyl)-4-methylbenzamide hydrochloride, polar protic solvents are a good starting point. Ethanol, isopropanol, or mixed solvent systems like ethanol/water or ethanol/ether are often effective for amine hydrochlorides.[4][8] A small-scale solvent screen is highly recommended to identify the optimal system for your specific batch.

Q3: My product appears as a persistent oil and won't solidify. What is the cause and what should I do?

A3: The formation of an oil, a phenomenon known as "oiling out," often indicates the presence of significant impurities that depress the melting point or a high degree of supersaturation.[7][9] First, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[5] If that fails, the oil should be isolated and purified using a different method, such as acid-base extraction to remove non-basic impurities, followed by an attempt to crystallize the hydrochloride salt again.

Q4: What are the best analytical techniques to confirm the purity of my final product?

A4: A combination of methods provides the most comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[10][11]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the desired compound and can reveal the presence of structural isomers or other organic impurities.[6]

  • Melting Point Analysis: A sharp, narrow melting point range is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

Section 2: Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during your experiments.

Recrystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Crystals 1. Too much solvent was used, keeping the product in solution even when cold. 2. The product has significant solubility in the chosen solvent even at low temperatures. 3. Premature crystallization during hot filtration led to product loss.1. Boil off some solvent to re-saturate the solution and cool again.[5] 2. Try a different solvent system or add an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution until it turns cloudy, then heat to clarify and cool slowly. 3. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent cooling.
Product is Colored (Yellow/Brown) Chromophoric (colored) byproducts or degradation products are present.Add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtration.[7][12] Boil for 5-10 minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities. Use charcoal sparingly as it can adsorb your product and reduce yield.
Compound "Oils Out" Instead of Crystallizing 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the compound/eutectic mixture. 3. High concentration of impurities.1. Allow the flask to cool slowly on the benchtop (insulate with glass wool if necessary) before moving to an ice bath.[7] 2. Switch to a lower-boiling point solvent system. 3. Proceed with an alternative purification method like acid-base extraction to remove the impurities first.
Acid-Base Extraction Issues
Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion at the Interface The organic and aqueous layers are not separating cleanly, often due to high concentrations of materials or vigorous shaking.1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
Low Yield After Final Precipitation 1. Incomplete extraction of the free base into the organic layer. 2. The pH was not sufficiently acidic during the final precipitation step, leaving the product dissolved as the free base. 3. The product hydrochloride has some solubility in the aqueous medium.1. Perform multiple extractions (e.g., 3x) with smaller volumes of the organic solvent. 2. Ensure the pH is lowered to 1-2 with concentrated HCl to guarantee full conversion to the salt. 3. Cool the solution in an ice bath for an extended period to maximize precipitation before filtration.
Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Compound Streaks on Silica Gel Column/TLC The basic amine functionality is interacting strongly with the acidic silica gel stationary phase.Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system.[13] This will neutralize the acidic sites on the silica and improve peak shape.
Compound Elutes in the Solvent Front on Reverse-Phase (C18) HPLC The compound is too polar for the nonpolar stationary phase and is not retained.[14]This is a classic indication that a different chromatographic mode is needed. Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution for retaining and separating highly polar compounds.[14][15] HILIC uses a polar stationary phase with a primarily organic mobile phase.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is an excellent starting point for purifying the crude solid product.

  • Dissolution: Place the crude N-(2-aminoethyl)-4-methylbenzamide hydrochloride (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and reheat to a gentle boil for 5-10 minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities (and charcoal, if used).

  • Crystallization: If the solution is clear, add hot deionized water dropwise until the solution just begins to turn persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and clarify the solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold ethanol to remove residual soluble impurities. Dry the crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This method is highly effective for removing non-basic or neutral impurities.[16][17]

AcidBaseWorkflow A 1. Dissolve Crude HCl Salt in Water & Organic Solvent (e.g., Ethyl Acetate) B 2. Basify Aqueous Layer with 10% NaOH to pH >11 (Converts to Free Base) A->B Shake & Vent C 3. Separate Layers (Free base is in Organic Layer) B->C Isolate Organic Phase D 4. Wash Organic Layer with Brine C->D Remove Residual Water E 5. Dry Organic Layer (e.g., over Na2SO4) D->E Filter F 6. Add HCl in Ether/Dioxane to Precipitate Pure HCl Salt E->F Induce Precipitation G 7. Filter, Wash & Dry Pure Product F->G Collect Solid

Caption: Workflow for Acid-Base Purification.

  • Dissolution & Basification: Dissolve the crude hydrochloride salt in a minimal amount of water. Add an immiscible organic solvent such as ethyl acetate or dichloromethane. Transfer to a separatory funnel.

  • Conversion to Free Base: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) while shaking and venting, until the pH of the aqueous layer is >11 (as checked with pH paper).[17] This deprotonates the amine, converting the salt to the free base, which will partition into the organic layer.[1]

  • Extraction: Extract the aqueous layer two more times with the organic solvent. Combine all organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Salt Formation: Cool the dried organic solution in an ice bath. Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring. The pure N-(2-aminoethyl)-4-methylbenzamide hydrochloride will precipitate out as a solid.[13]

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Section 4: Data Summary & Workflow Visualization

Table 1: Common Solvents for Recrystallization of Polar Amine Salts
SolventBoiling Point (°C)Characteristics & Use Case
Water 100Excellent for highly polar salts. May require an anti-solvent like ethanol or acetone to induce crystallization.[5]
Ethanol 78Good general-purpose solvent for amine hydrochlorides. Often used in combination with water or ether.[8]
Isopropanol 82Similar to ethanol but slightly less polar; can sometimes offer better recovery.
Acetonitrile 82A polar aprotic solvent that can be effective for recrystallization when protic solvents are not ideal.[6]
Ethanol/Ether VariableA mixed-solvent system where ether acts as the anti-solvent. The salt is dissolved in minimal hot ethanol, and ether is added to induce precipitation.[4]
Diagram: Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting the appropriate purification method based on the initial state of the crude product and subsequent results.

PurificationDecisionTree Start Crude Product IsSolid Is it a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes AcidBase Perform Acid-Base Extraction IsSolid->AcidBase No (Oil) PurityCheck1 Assess Purity (TLC, HPLC, MP) Recrystallize->PurityCheck1 PurityCheck1->AcidBase Purity Not OK End Pure Product PurityCheck1->End Purity OK PurityCheck2 Assess Purity AcidBase->PurityCheck2 HILIC Consider Advanced Chromatography (HILIC) PurityCheck2->HILIC Impurity Profile Still Complex PurityCheck2->End Purity OK HILIC->End

Caption: Decision tree for selecting a purification method.

References

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  • PubMed Central (PMC). (2016, November 12). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5106346/]
  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. [URL: https://patents.google.
  • Google Patents. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. [URL: https://patents.google.

Sources

Removing impurities from N-(2-aminoethyl)-4-methylbenzamide hydrochloride samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with N-(2-aminoethyl)-4-methylbenzamide hydrochloride. Purity is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice and standardized protocols to identify and remove common impurities, ensuring the high quality of your compound.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of N-(2-aminoethyl)-4-methylbenzamide hydrochloride in a direct question-and-answer format.

Q1: My ¹H NMR spectrum shows unexpected aromatic signals and a singlet around 2.4 ppm, but the main peaks for my product are present. What are these impurities?

A1: These signals likely correspond to unreacted starting materials or related by-products from a typical synthesis, which often involves the reaction of a 4-methylbenzoyl derivative with ethylenediamine.[1][]

  • 4-methylbenzoic acid: If the synthesis started from 4-methylbenzoyl chloride, hydrolysis could lead to the formation of 4-methylbenzoic acid. This would show a carboxylic acid proton (a broad singlet, often >10 ppm) and aromatic signals overlapping with your product, plus a methyl singlet near 2.4 ppm.

  • N,N'-bis(4-methylbenzoyl)ethylenediamine (Di-acylated by-product): This is a common side product if the stoichiometry is not carefully controlled. It is a symmetrical molecule and will show a distinct set of aromatic peaks, a singlet for the two methyl groups, and a characteristic signal for the ethylene bridge protons. It is significantly less polar than your desired product.

Q2: My HPLC analysis shows a significant, early-eluting peak before my product. How can I remove this impurity?

A2: An early-eluting peak in a reverse-phase HPLC analysis typically indicates a more polar impurity. In this context, the most probable culprit is residual 4-methylbenzoic acid .

  • Causality: The carboxylic acid group makes it more polar than the amide product, leading to a shorter retention time on a C18 column.

  • Solution: An acid-base extraction is highly effective. Dissolve the crude hydrochloride salt in water or a suitable solvent mixture. Make the solution slightly basic (pH ~8-9) with a mild base like sodium bicarbonate (NaHCO₃). This will deprotonate the 4-methylbenzoic acid to its highly water-soluble carboxylate salt, while your product (as the free base) can be extracted into an organic solvent like ethyl acetate or dichloromethane. Afterwards, the organic layer containing the purified free base can be treated with HCl to re-precipitate your desired hydrochloride salt. Refer to Protocol 2 for a detailed procedure.

Q3: I have a persistent, less polar impurity that co-crystallizes with my product. How can I separate it?

A3: This is characteristic of the neutral, di-acylated by-product, N,N'-bis(4-methylbenzoyl)ethylenediamine . Its lower polarity and potentially similar crystal lattice packing can make separation challenging.

  • Causality: This impurity lacks the free amino group that is protonated in your product, making it much less soluble in aqueous or highly polar protic solvents.

  • Solution 1: Recrystallization with a Solvent System. A carefully chosen solvent system can exploit the solubility differences. Since your product is a salt, it is more soluble in polar solvents like ethanol or methanol than the neutral by-product.[3][4] Try dissolving the crude mixture in a minimal amount of hot ethanol and then slowly adding a less polar "anti-solvent" like diethyl ether or ethyl acetate until the solution becomes slightly cloudy.[4] Upon slow cooling, the desired product should crystallize preferentially. See Protocol 1 .

  • Solution 2: Trituration/Washing. Before recrystallization, try slurring the crude solid in a solvent where the by-product is soluble but your hydrochloride salt is not. A good starting point is a solvent like hot ethyl acetate or chloroform. Stir the solid in the solvent for 30-60 minutes, then filter to collect your purified product.

Q4: My final product is a sticky oil or gum instead of a crystalline solid. What went wrong?

A4: This is a common issue in the crystallization of amine hydrochlorides and can be caused by several factors.[5]

  • Residual Solvent: Trapped solvent can disrupt the crystal lattice. Ensure the product is thoroughly dried under high vacuum.

  • Excess Hydrochloric Acid: An excess of HCl can lead to the formation of a hygroscopic, non-crystalline material. If you re-formed the salt from the free base, ensure you did not add a large excess of HCl.

  • Incorrect Solvent Choice: The solvent used for precipitation or crystallization may be unsuitable. If you precipitated the salt from a solution of the free base by adding HCl (e.g., HCl in ether), the rapid precipitation can trap impurities and prevent crystal formation. A slow crystallization from a saturated solution is preferable.[5]

  • Solution: Try to dissolve the oil in a minimal amount of a polar solvent like isopropanol or absolute ethanol.[5][6] If it dissolves, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a less polar anti-solvent dropwise (e.g., diethyl ether) until turbidity appears, then allow it to stand.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to assess the purity of my final sample?

A1: A combination of methods provides the most comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[7][8] A gradient method using a C18 column with a mobile phase like acetonitrile/water (with an additive like TFA or formic acid) can provide a percentage purity value (e.g., >99% area under the curve).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for structural confirmation and identifying the presence of impurities, even at low levels. The absence of signals corresponding to starting materials or by-products is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[9]

  • Melting Point: A sharp, defined melting point range that matches literature values indicates high purity. Impurities typically cause melting point depression and broadening.

Q2: How should I properly store N-(2-aminoethyl)-4-methylbenzamide hydrochloride?

A2: As an amine hydrochloride salt, the compound can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from moisture.[10] Avoid strong bases and oxidizing agents.[10][11]

Q3: What are the key considerations for purifying this compound by silica gel column chromatography?

A3: It is generally advisable to purify the free base form of the compound rather than the hydrochloride salt on standard silica gel. The salt is highly polar and will likely streak or remain at the origin.

  • Procedure:

    • Neutralize the hydrochloride salt to the free base using a mild base (e.g., NaHCO₃ solution) and extract it into an organic solvent.

    • Dry the organic solution and concentrate it.

    • Load the crude free base onto a silica gel column.

    • Elute with a gradient of methanol in dichloromethane (DCM). A small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%) is often added to the mobile phase to prevent peak tailing caused by the amine interacting with acidic sites on the silica.

    • Combine the pure fractions and re-form the hydrochloride salt by adding a stoichiometric amount of HCl in a suitable solvent (e.g., HCl in dioxane or ether).

Q4: Can you recommend a starting point for a recrystallization solvent?

A4: For amine hydrochlorides, polar protic solvents are the best starting point.[3][6] A mixed solvent system often provides the best results, allowing for fine-tuning of solubility.[4] See Table 2 for recommendations.

Section 3: Protocols & Workflows

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for selecting the appropriate purification method based on initial analysis of the crude product.

PurificationWorkflow cluster_start Initial Analysis cluster_decision Impurity Identification cluster_protocols Purification Protocols cluster_end Final Product Start Crude Product (Analyze by HPLC/NMR) Decision1 Acidic Impurity Present? (e.g., 4-methylbenzoic acid) Start->Decision1 Decision2 Neutral By-product Present? (e.g., Di-acylated impurity) Decision1->Decision2  No ProtocolA Protocol 2: Acid-Base Wash Decision1->ProtocolA  Yes ProtocolB Protocol 1: Recrystallization Decision2->ProtocolB  Yes ProtocolC Trituration / Wash (e.g., with hot Ethyl Acetate) Decision2->ProtocolC  High Amount End Pure Product (Verify Purity) Decision2->End  No (Minor Impurities) ProtocolA->Decision2 ProtocolB->End ProtocolC->ProtocolB

Caption: Decision workflow for purifying crude product.

Protocol 1: Recrystallization from an Ethanol/Ether System

This protocol is designed to remove less polar impurities, such as the di-acylated by-product.[4]

  • Dissolution: Place the crude N-(2-aminoethyl)-4-methylbenzamide hydrochloride (1.0 g) in a 50 mL Erlenmeyer flask. Add the minimum volume of hot absolute ethanol required to fully dissolve the solid. Heat gently on a hotplate with stirring.

  • Hot Filtration (Optional): If insoluble particulates are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: Remove the flask from the heat. Slowly add diethyl ether dropwise while swirling until the solution remains faintly cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to a constant weight. Record the final mass and melting point.

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for removing acidic impurities like 4-methylbenzoic acid.

  • Dissolution: Dissolve the crude product (1.0 g) in deionized water (20 mL).

  • Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution is ~8-9 (check with pH paper). The free amine may precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Salt Formation: Filter off the drying agent and cool the filtrate in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether dropwise with vigorous stirring until precipitation is complete.

  • Collection & Drying: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Section 4: Data Tables

Table 1: Common Impurities and Analytical Signatures
Impurity NameStructureProbable SourceKey Analytical Signature (¹H NMR)
4-methylbenzoic acidC₈H₈O₂Hydrolysis of acyl chlorideBroad singlet >10 ppm (COOH), methyl singlet ~2.4 ppm.
EthylenediamineC₂H₈N₂Unreacted starting materialSinglet ~2.7-2.9 ppm for CH₂ groups.
N,N'-bis(4-methylbenzoyl)ethylenediamineC₁₈H₂₀N₂O₂Di-acylation side reactionSymmetrical aromatic peaks, methyl singlet ~2.4 ppm, ethylene signal ~3.6 ppm.
Table 2: Recommended Solvents for Recrystallization
Solvent / SystemBoiling Point (°C)Rationale & Use Case
Ethanol78Good general-purpose solvent for amine hydrochlorides. Dissolves product well when hot.[12]
Methanol65Higher solubility than ethanol; useful if product is difficult to dissolve.
Isopropanol82Good alternative to ethanol, sometimes provides better crystal formation.
Ethanol / Diethyl Ether78 / 35Excellent mixed-solvent system. Ethanol as the primary solvent, ether as the anti-solvent to induce crystallization.[4]
Water100Can be effective for highly polar salts, but solubility might be high even when cold, leading to lower yields.[3]

References

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • CN103512996B - Analysis method for amide compounds.
  • Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]

  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed. [Link]

  • US4670232A - Recovery of amines from by-product chloride salts.
  • Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. [Link]

  • Spectrophotometric Titration of Primary Aliphatic Amides. Analytical Chemistry. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • 4-(2-aminoethyl)-N-methylbenzamide hydrochloride. PubChem. [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. [Link]

  • Benzamide derivatives. Justia Patents. [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC. [Link]

  • MSDS of 4-(2-aMino-ethyl)-N,n-dimethyl-benzamide. Capot Chemical. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • SAFETY DATA SHEET. ChemDmart. [Link]

Sources

Optimizing pH conditions for N-(2-aminoethyl)-4-methylbenzamide HCl stability

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-BENZ-042 Status: Open Assigned Specialist: Senior Application Scientist

Part 1: Executive Summary & Immediate Action

User Query: "What are the optimal pH conditions for maintaining the stability of N-(2-aminoethyl)-4-methylbenzamide HCl in solution?"

Direct Answer: For maximum solution stability, maintain pH 6.0 – 7.5 .

  • Why: This window minimizes the two primary degradation pathways: acid/base-catalyzed hydrolysis of the amide bond and oxidative degradation of the free terminal amine.

  • Buffer Recommendation: 10–50 mM Phosphate (pH 7.0) or Citrate (pH 6.0).

  • Storage: Store aqueous solutions at 4°C, protected from light. For long-term storage (>24 hours), freeze at -20°C.

Part 2: Technical Deep Dive (The "Why")

To optimize conditions, we must understand the molecular vulnerabilities of N-(2-aminoethyl)-4-methylbenzamide HCl .

Molecular Vulnerabilities
Functional GroupVulnerabilityTrigger ConditionConsequence
Benzamide Linkage HydrolysispH < 4 (Acidic) pH > 9 (Basic)Cleavage into 4-methylbenzoic acid and ethylenediamine .
Primary Amine (Terminal)Oxidation / DimerizationpH > 8.5 (Basic)Formation of N-oxides or oxidative coupling products.
HCl Salt Form DisproportionationpH > pKa (~9.5)Conversion to free base, potentially altering solubility.
The pH Trade-Off
  • Acidic Conditions (pH < 4): The carbonyl oxygen of the amide becomes protonated, making the carbonyl carbon highly electrophilic and susceptible to water attack (Acid-Catalyzed Hydrolysis).

  • Basic Conditions (pH > 9): Hydroxide ions (

    
    ) act as strong nucleophiles, directly attacking the amide carbonyl. Furthermore, the terminal amine deprotonates (becoming 
    
    
    
    ), increasing susceptibility to oxidation.
  • The "Sweet Spot" (pH 6.0 – 7.5): At near-neutral pH, the concentration of

    
     and 
    
    
    
    is too low to rapidly catalyze hydrolysis. The terminal amine remains largely protonated (
    
    
    ), protecting it from oxidation.

Part 3: Degradation Pathway Visualization

The following diagram illustrates the primary degradation mechanism (Hydrolysis) that you are trying to prevent.

DegradationPathway Parent N-(2-aminoethyl)-4-methylbenzamide (Intact Molecule) AcidState Protonated Intermediate (Acid Catalysis) Parent->AcidState High [H+] (pH < 4) BaseState Tetrahedral Intermediate (Base Catalysis) Parent->BaseState High [OH-] (pH > 9) Product1 4-Methylbenzoic Acid (Degradant A) AcidState->Product1 Hydrolysis Product2 Ethylenediamine (Degradant B) AcidState->Product2 Cleavage BaseState->Product1 Hydrolysis BaseState->Product2 Cleavage

Figure 1: Primary hydrolytic degradation pathways under pH stress.

Part 4: Troubleshooting Guide (FAQs)

Q1: I see a white precipitate forming when I adjust the pH to 10. What is happening?

  • Diagnosis: You have likely exceeded the pKa of the terminal amine (approx. 9.5–10.0) and the solubility limit of the free base.

  • Mechanism: The HCl salt is highly water-soluble. At pH 10, the molecule converts to its neutral "free base" form. If the concentration is high (>10 mM), the neutral form may precipitate out of the aqueous phase.

  • Solution: Lower pH to < 8.0 or add a co-solvent (e.g., 5-10% DMSO or Ethanol) if high pH is strictly required.

Q2: My HPLC shows a new peak eluting earlier than my main compound after 24 hours at pH 2.0.

  • Diagnosis: Acid-catalyzed hydrolysis.

  • Identification: The early eluting peak is likely ethylenediamine (very polar, often unretained on C18) or 4-methylbenzoic acid (depending on column pH).

  • Solution: Avoid storing the compound in 0.1% TFA (pH ~2) for long periods. Use buffered mobile phases (e.g., Ammonium Acetate) or analyze immediately upon dilution.

Q3: Can I use a Carbonate buffer (pH 9.5)?

  • Recommendation: No.

  • Reasoning: Carbonate buffers are effective at pH > 9, which is the danger zone for both hydrolysis and amine oxidation. Additionally, carbonate ions can occasionally form carbamates with primary amines, creating artifact peaks in LC-MS.

Part 5: Validated Protocol – pH Stability Profiling

Use this protocol to empirically determine the exact stability half-life (


) for your specific concentration.
Materials
  • Stock Solution: 10 mM N-(2-aminoethyl)-4-methylbenzamide HCl in water.

  • Buffers (100 mM):

    • pH 4.0 (Acetate)

    • pH 7.4 (Phosphate - PBS)

    • pH 10.0 (Borate or Carbonate - Stress condition)

  • Analysis: HPLC-UV (254 nm) or LC-MS.

Workflow Diagram

StabilityWorkflow cluster_Sampling Sampling Loop Start Start: Stock Solution (10 mM in H2O) Prep Dilute 1:10 into Test Buffers (pH 4, 7.4, 10) Start->Prep Incubate Incubate at 25°C (Thermostat) Prep->Incubate Sample Aliquot at T=0, 4, 24, 48h Incubate->Sample Quench Quench (Dilute into Neutral Buffer) Sample->Quench Analyze HPLC Analysis (Monitor AUC Decrease) Quench->Analyze Analyze->Sample Next Timepoint Calc Calculate k_obs and t_1/2 Analyze->Calc Final Data

Figure 2: Step-by-step workflow for determining pH stability profile.

Step-by-Step Procedure
  • Preparation: Dilute the Stock Solution 1:10 into each buffer (Final Conc: 1 mM).

  • Baseline (T0): Immediately inject the pH 7.4 sample into HPLC to establish the 100% Area Under Curve (AUC) reference.

  • Incubation: Store vials at 25°C (controlled room temperature).

  • Sampling: At T = 4h, 24h, and 48h, remove an aliquot.

  • Quenching (Critical):

    • For pH 4 samples: Neutralize with an equal volume of 100 mM Phosphate (pH 8).

    • For pH 10 samples: Neutralize with an equal volume of 100 mM Phosphate (pH 6).

    • Why? This stops the degradation reaction immediately, ensuring the HPLC result reflects the state at the sampling time, not the time of injection.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the rate constant.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003. Link

  • Smith, R. M., & Hansen, D. E. (1998).[1] The pH-rate profile for the hydrolysis of a peptide bond.[1][2] Journal of the American Chemical Society, 120(35), 8910-8913. Link

  • Giles, P. M. (2025). Benzamide hydrolysis in strong acids — The last word. ResearchGate. Link

  • PubChem. N-(2-aminoethyl)-4-methylbenzamide HCl Compound Summary. National Library of Medicine. Link

Sources

Overcoming hygroscopic challenges with N-(2-aminoethyl)-4-methylbenzamide salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hygroscopicity Management for N-(2-aminoethyl)-4-methylbenzamide Salts

Executive Summary

N-(2-aminoethyl)-4-methylbenzamide presents a classic challenge in pharmaceutical solid-state chemistry: a flexible, hydrophilic alkyl-amine tail attached to a lipophilic benzamide core. While the primary amine (pKa ~9.5) readily forms salts, standard counterions (e.g., HCl, Mesylate) often yield deliquescent solids or oils due to insufficient lattice energy and high aqueous solubility.

This guide provides a scientifically grounded workflow to stabilize this API. We move beyond "trial and error" by applying crystal engineering principles—specifically targeting lattice rigidity and hydrophobicity to counteract moisture sorption.

Part 1: Troubleshooting Guide (Q&A)
Q1: My HCl salt of N-(2-aminoethyl)-4-methylbenzamide turns into a viscous oil upon exposure to air. Why is this happening?

Diagnosis: You are likely experiencing Deliquescence . The Mechanism: The hydrochloride (HCl) counterion is small and has high charge density. When paired with the flexible N-ethyl side chain of your molecule, the resulting crystal lattice likely has high free volume or weak packing forces.

  • Causality: The lattice energy is insufficient to resist the thermodynamic drive of the salt to dissolve in adsorbed atmospheric water. Once the Critical Relative Humidity (CRH) is exceeded, the solid dissolves in its own sorbed moisture, forming an oil.

  • Immediate Action: Stop using HCl for this specific amine. It is rarely the optimal choice for flexible alkyl amines if hygroscopicity is a concern.

Q2: Which counterions should I screen to replace HCl?

Recommendation: Switch to Large, Lipophilic, or Bridging Counterions . To overcome the flexibility of the 2-aminoethyl chain, you need a counterion that "locks" the structure into a rigid lattice or shields the ionic center from water.

Counterion ClassSpecific RecommendationScientific Rationale
Lipophilic Acids Tosylate (p-Toluenesulfonic acid) The aromatic ring of the tosylate can pi-stack with the benzamide core of your API, increasing lattice energy and reducing water access.
Dicarboxylic Acids Fumarate (1:2 or 1:1) Fumaric acid is planar and rigid. It can form hydrogen bond bridges between two API molecules, effectively "stapling" the flexible tails together.
Hydrophobic Acids Napsylate (2-Naphthalenesulfonic acid) Extremely lipophilic. Increases the overall hydrophobicity of the salt, repelling water vapor.
Q3: I see weight gain in my TGA data. Is it surface moisture or a hydrate?

Diagnosis: Differentiating adsorption from solvation is critical.

  • Test: Compare TGA (Thermogravimetric Analysis) with DSC (Differential Scanning Calorimetry).

  • Scenario A (Surface Moisture): TGA shows gradual weight loss starting immediately at ambient temp. DSC shows a broad, shallow endotherm (desolvation) or no event until melting.

  • Scenario B (Stoichiometric Hydrate): TGA shows a distinct "step" weight loss at a specific temperature. DSC shows a sharp endotherm corresponding to that loss.

  • Why it matters: A stable hydrate (e.g., a monohydrate) might actually be less hygroscopic than the anhydrate because the crystal lattice is already satisfied. Do not automatically discard hydrates; test their stability at low humidity.

Q4: The fumarate salt is stable but dissolves too slowly. How do I balance stability vs. solubility?

Solution: This is the Solubility-Stability Trade-off . Fumarate salts often pack very tightly (high lattice energy), which fixes hygroscopicity but hurts dissolution.

  • Strategy: Try Succinate or Tartrate .

    • Succinate: Similar to fumarate but the carbon chain is saturated (flexible). This lowers the lattice energy slightly, improving solubility while still providing better stability than HCl.

    • Tartrate: The hydroxyl groups increase water solubility but can still form stable hydrogen-bonding networks.

Part 2: Experimental Protocols
Protocol A: Rational Salt Screening (The "Golden 6" Panel)

Objective: To identify a non-hygroscopic crystalline form for N-(2-aminoethyl)-4-methylbenzamide.

Materials:

  • API (Free base): 500 mg

  • Solvents: Isopropanol (IPA), Ethanol, Acetone, Ethyl Acetate.

  • Acids (0.5 M solutions): p-Toluenesulfonic acid, Fumaric acid, Succinic acid, Benzoic acid, Phosphoric acid, L-Tartaric acid.

Step-by-Step:

  • Dissolution: Dissolve 50 mg of free base in 1 mL of solvent (IPA is preferred for crystallization).

  • Acid Addition: Add 1.05 equivalents of the acid solution dropwise while stirring at 50°C.

    • Note: For Fumaric/Succinic, try both 0.5 eq (2:1 salt) and 1.0 eq (1:1 salt).

  • Cooling: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours.

    • Why? Rapid cooling traps impurities and creates defects (amorphous regions) that attract water.

  • Maturation: If no precipitate forms, cycle the temperature between 5°C and 40°C for 24 hours (Slurry cycling).

  • Isolation: Filter solids and dry under vacuum at 40°C for 12 hours.

  • Hygroscopicity Stress Test: Place a small amount of each solid in a chamber at 75% RH (saturated NaCl solution) for 3 days. Visually inspect for deliquescence (turning to oil).

Protocol B: Dynamic Vapor Sorption (DVS) Analysis

Objective: Quantify the Critical Relative Humidity (CRH) of the lead candidate.

  • Sample Prep: Load 10–20 mg of the candidate salt into the DVS pan.

  • Drying Cycle: Equilibrate at 0% RH until mass change <0.002% per minute (removes surface water).

  • Sorption Scan: Increase RH from 0% to 90% in 10% steps.

    • Equilibrium Criteria: dm/dt < 0.002% min⁻¹.

  • Desorption Scan: Decrease RH from 90% back to 0%.

  • Analysis:

    • Non-Hygroscopic: <0.2% weight gain at 80% RH.

    • Hygroscopic: >2% weight gain.

    • Hysteresis: If the desorption curve does not match the sorption curve, you may have formed a hydrate or trapped water in a mesoporous structure.

Part 3: Visualization & Logic
Decision Tree: Hygroscopicity Management

The following diagram outlines the logical flow for selecting a salt form when the primary amine leads to moisture issues.

SaltSelection Start Start: N-(2-aminoethyl)-4-methylbenzamide (Hygroscopic Free Base/HCl) CheckStructure Analyze Structure: Flexible Alkyl Amine Start->CheckStructure Screen1 Screen 1: Large Counterions (Tosylate, Napsylate) CheckStructure->Screen1 Increase Lattice Energy Result1 Is it Crystalline & Stable? Screen1->Result1 Success1 Proceed to Solubility Testing Result1->Success1 Yes Screen2 Screen 2: Bridging Acids (Fumarate, Succinate) Result1->Screen2 No (Still Hygroscopic) Result2 Is it Crystalline & Stable? Screen2->Result2 Success2 Proceed to Bioavailability Check Result2->Success2 Yes CoCrystal Strategy 3: Co-Crystallization (Saccharin, Resorcinol) Result2->CoCrystal No Result3 Reduced Hygroscopicity? CoCrystal->Result3 Result3->Success1 Yes Formulation Strategy 4: Formulation Control (Silica adsorbents, HME) Result3->Formulation No (Chemical Route Exhausted)

Caption: Logical workflow for stabilizing hygroscopic amine salts, moving from simple counterion swaps to advanced crystal engineering.

Part 4: Data Summary (Expected Trends)

The following table summarizes the typical physicochemical profiles expected for different salt forms of this specific chemical class (benzamides with ethylamine tails). Use this to benchmark your experimental results.

PropertyHydrochloride (HCl)Tosylate (Tos)Fumarate (1:1)
Melting Point Low (< 150°C)High (> 180°C)High (> 200°C)
Hygroscopicity (80% RH) High (> 5% wt gain)Low (< 1% wt gain)Low (< 0.5% wt gain)
Crystal Habit Needles / OilPlates / PrismsBlocks
Aqueous Solubility Very High (> 100 mg/mL)Moderate (10–30 mg/mL)Low (1–5 mg/mL)
Mechanism Charge-Charge (Weak packing)Pi-Stacking + IonicH-Bond Network + Ionic
References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counterion selection and pKa rules).

  • Morris, K. R., et al. (1994). "An integrated approach to the selection of optimal salt form for a new drug candidate."[1][2][3][4] International Journal of Pharmaceutics, 105(3), 209-217. (Establishes the "decision tree" methodology for salt screening).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in salt selection." Journal of Pharmaceutical Sciences, 94(5), 929-939. (Provides statistical data on the success rates of different anions like Tosylate and Fumarate).

  • Newman, A. (2013). "Salt and Cocrystal Selection." American Pharmaceutical Review. (Discusses the specific utility of co-crystals when salt formation fails to cure hygroscopicity).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of N-(2-aminoethyl)-4-methylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth, expert interpretation of the ¹H NMR spectrum of N-(2-aminoethyl)-4-methylbenzamide hydrochloride, a compound of interest in medicinal chemistry. Beyond a simple spectral analysis, this document serves as a comparative guide, offering insights into potential impurities and alternative characterization methods, grounded in scientific principles and practical laboratory experience.

The Structural Landscape: Predicting the ¹H NMR Spectrum

N-(2-aminoethyl)-4-methylbenzamide hydrochloride possesses a distinct molecular architecture that gives rise to a predictable yet informative ¹H NMR spectrum. The molecule can be dissected into three key regions: the para-substituted benzene ring, the ethylenediamine-derived side chain, and the amide linkage. The presence of the hydrochloride salt of the primary amine introduces specific electronic effects that influence the chemical shifts of nearby protons.

Based on established principles of NMR spectroscopy and analysis of structurally analogous compounds, a theoretical ¹H NMR spectrum can be predicted. The following sections will deconstruct this prediction, explaining the rationale behind the expected chemical shifts, integration values, and coupling patterns.

In-Depth Spectral Interpretation

A standard ¹H NMR spectrum of N-(2-aminoethyl)-4-methylbenzamide hydrochloride, typically recorded in a solvent like DMSO-d₆ to ensure the solubility of the salt and the observation of exchangeable protons, is expected to exhibit the following signals:

Signal Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
a ~ 8.5 - 9.0Broad Triplet1HAmide N-H The amide proton is expected to be downfield due to the electron-withdrawing effect of the carbonyl group and resonance delocalization. It will likely appear as a broad triplet due to coupling with the adjacent CH₂ group (protons d ). Broadening is common for amide protons due to restricted rotation and exchange.
b ~ 8.1 - 8.4Broad Singlet3HAmmonium NH₃In the hydrochloride form, the primary amine is protonated to an ammonium group. These protons are significantly deshielded and often appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.
c ~ 7.80Doublet2HAromatic CH (ortho to C=O)These aromatic protons are deshielded by the anisotropic effect of the carbonyl group and are expected to appear as a doublet due to coupling with the adjacent aromatic protons (protons e ).
d ~ 7.30Doublet2HAromatic CH (meta to C=O)These aromatic protons are less deshielded than their ortho counterparts and will also appear as a doublet, coupling with protons c .
e ~ 3.55Quartet (or pseudo-quartet)2HCH₂ -NHThis methylene group is adjacent to the amide nitrogen. The signal is split into a quartet by the amide proton (a) and the adjacent methylene group (f). The term "pseudo-quartet" is used as the coupling constants may not be identical.
f ~ 3.10Triplet2HCH₂ -NH₃⁺This methylene group is adjacent to the positively charged ammonium group, which strongly deshields these protons. The signal will be a triplet due to coupling with the adjacent methylene group (protons e ).
g ~ 2.40Singlet3HAr-CH₃ The methyl group attached to the aromatic ring is in a relatively shielded environment and is expected to appear as a sharp singlet as there are no adjacent protons to couple with.

Visualizing the Structure and Key Proton Environments

The following diagram illustrates the molecular structure of N-(2-aminoethyl)-4-methylbenzamide hydrochloride with the assigned protons.

Caption: Molecular structure of N-(2-aminoethyl)-4-methylbenzamide hydrochloride with proton assignments.

Comparative Analysis: Distinguishing from Potential Impurities

In any chemical synthesis, the presence of impurities is a critical consideration. A thorough understanding of the ¹H NMR spectra of potential side-products and unreacted starting materials is essential for assessing the purity of the final compound.

Common Impurities and their ¹H NMR Signatures:
  • 4-Methylbenzoic Acid: A common starting material. Its ¹H NMR spectrum would show a characteristic broad singlet for the carboxylic acid proton (typically >10 ppm), two doublets for the aromatic protons, and a singlet for the methyl group. The absence of signals corresponding to the ethylenediamine moiety would be a key indicator.

  • Ethylenediamine Dihydrochloride: Another starting material. This simple, symmetrical molecule would exhibit a single, broad singlet for the four methylene protons and a very broad singlet for the six ammonium protons.

  • N,N'-bis(4-methylbenzoyl)ethylenediamine: A potential byproduct from the reaction of both amine groups of ethylenediamine with 4-methylbenzoyl chloride. The spectrum would be symmetrical, showing one set of aromatic signals, a single amide proton signal, and a singlet for the four methylene protons. The integration of the aromatic to methylene protons would be 8:4.

The following table provides a comparative summary of the expected ¹H NMR signals for the target compound and its potential impurities.

Compound Key Differentiating ¹H NMR Signals (ppm)
N-(2-aminoethyl)-4-methylbenzamide hydrochloride Asymmetrical aromatic region (~7.8 and 7.3 ppm), two distinct methylene signals (~3.55 and 3.10 ppm), amide NH (~8.5-9.0 ppm), and ammonium NH₃⁺ (~8.1-8.4 ppm).
4-Methylbenzoic Acid Carboxylic acid OH (>10 ppm), symmetrical aromatic signals.
Ethylenediamine Dihydrochloride Single methylene signal, single ammonium signal.
N,N'-bis(4-methylbenzoyl)ethylenediamine Symmetrical spectrum, single methylene signal, integration ratio of aromatic to methylene protons is 2:1.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is always recommended for comprehensive characterization.

  • ¹³C NMR Spectroscopy: Provides information on the carbon framework of the molecule. The number of distinct carbon signals can confirm the asymmetry of the molecule. The carbonyl carbon will have a characteristic downfield shift (~165-175 ppm).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key absorbances would include the N-H stretches of the amide and ammonium groups, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic regions.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the proposed structure.

The following workflow diagram illustrates a robust analytical approach for the characterization of N-(2-aminoethyl)-4-methylbenzamide hydrochloride.

Analytical_Workflow Synthesis Synthesis of N-(2-aminoethyl)-4-methylbenzamide HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR C_NMR ¹³C NMR Spectroscopy Purification->C_NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Elemental Elemental Analysis Purification->Elemental Structure_Confirmation Structure Confirmation and Purity Assessment H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Elemental->Structure_Confirmation

Caption: A typical analytical workflow for structural elucidation.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of N-(2-aminoethyl)-4-methylbenzamide hydrochloride directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube using a clean pipette. DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and for the observation of exchangeable N-H protons.

  • Dissolution: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Transfer and Analysis: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer for data acquisition.

Protocol 2: ¹H NMR Data Acquisition
  • Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters: Set the following typical acquisition parameters for a 400 MHz spectrometer:

    • Pulse Program: A standard 90° pulse sequence.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing: After acquisition, apply a Fourier transform to the free induction decay (FID). Phase correct the spectrum and perform baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • Integration and Analysis: Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

This guide provides a comprehensive framework for the ¹H NMR interpretation of N-(2-aminoethyl)-4-methylbenzamide hydrochloride. By understanding the predicted spectrum, being aware of potential impurities, and employing a multi-faceted analytical approach, researchers can confidently elucidate and verify the structure of this and other related molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)-4-methylbenzamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link][1]

  • PubChem. (n.d.). 4-Methylbenzoyl chloride. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link][2][3]

  • PubChem. (n.d.). Ethylenediamine. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link][4]

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Comparative Technical Guide: Benzamide-Functionalized Amine Linkers vs. Aliphatic & PEG Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: N-(2-aminoethyl)-4-methylbenzamide HCl Context: Linker Chemistry in Drug Discovery (PROTACs, FBDD) and Bioconjugation.

Executive Analysis: The "Active" Linker Paradigm

In modern drug development—particularly in Chimeric Degrading Molecules (PROTACs) and Fragment-Based Drug Discovery (FBDD)—the linker is no longer just a passive bridge. It is a determinant of permeability, solubility, and ternary complex stability.

N-(2-aminoethyl)-4-methylbenzamide HCl represents a distinct class of "Aromatic-Amide" linkers . Unlike passive aliphatic chains, this molecule introduces a semi-rigid benzamide core that can actively participate in ligand-protein binding via


-stacking and intramolecular hydrogen bonding (IMHB).

This guide compares this specific benzamide-derived architecture against the two industry standards: Polyethylene Glycol (PEG) Diamines (Solubility-focused) and Aliphatic Diamines (Flexibility-focused).

Structural & Physicochemical Comparison

The following matrix contrasts the core properties of N-(2-aminoethyl)-4-methylbenzamide HCl against standard alternatives.

Table 1: Comparative Performance Matrix
FeatureBenzamide Linker (Subject)PEG-Diamine (Alternative A)Aliphatic Diamine (Alternative B)
Chemical Structure 4-Me-Ph-CONH-CH2CH2-NH2H2N-(CH2CH2O)n-CH2CH2-NH2H2N-(CH2)n-NH2
Conformational Rigidity High (Planar amide + Phenyl ring)Low (High entropic freedom)Moderate (Rotatable alkyl bonds)
Solubility (Aqueous) Moderate (HCl salt helps; hydrophobic cap)Excellent (Hydrophilic ether backbone)Good (Short chains) to Poor (Long chains)
Permeability (

)
Enhanced (Potential for IMHB masking)Low (Polar surface area penalty)Moderate (Lipophilic, but flexible)
Intermolecular Forces

-

Stacking, H-bond Donor (Amide)
H-bond Acceptor (Ether oxygen)Van der Waals only
Metabolic Stability High (Stable Amide)Moderate (Oxidative degradation possible)High (Metabolically inert alkyls)
Primary Application PROTACs (E3 ligase binding), SAR ProbesADCs (Solubility enhancement)Simple Spacers, Crosslinking
Technical Deep Dive: The "Chameleon" Effect

Unlike PEG linkers, which are permanently hydrophilic, N-(2-aminoethyl)-4-methylbenzamide exhibits a "chameleon" effect.

  • In Solution: The amide nitrogen and carbonyl engage with water.

  • In Lipid Bilayers: The molecule can form an Intramolecular Hydrogen Bond (IMHB) between the amide NH and an acceptor (if present in the payload) or simply adopt a planar conformation that shields polarity, significantly improving cell permeability compared to linear PEG chains [1].

Decision Logic: When to Use Which Linker?

The choice between a Benzamide-based linker and a PEG linker is rarely arbitrary. It is a trade-off between Permeability and Solubility .

LinkerSelection Start Linker Selection Criteria SolubilityIssue Is the Payload Highly Hydrophobic? Start->SolubilityIssue PermeabilityIssue Is Cell Permeability Limiting? SolubilityIssue->PermeabilityIssue No UsePEG Select PEG-Diamine (Solubility Focus) SolubilityIssue->UsePEG Yes (Need Stealth) BindingSite Does the Binding Pocket have Aromatic Residues? PermeabilityIssue->BindingSite Yes (Need IMHB/Lipophilicity) UseAliphatic Select Aliphatic Diamine (Minimal Steric Bulk) PermeabilityIssue->UseAliphatic No (Just need spacing) UseBenzamide Select N-(2-aminoethyl)-4-methylbenzamide (Rigidity/Pi-Stacking Focus) BindingSite->UseBenzamide Yes (Targeting Tyr/Phe/Trp) BindingSite->UseAliphatic No

Figure 1: Decision matrix for selecting amine linkers. The Benzamide architecture is preferred when permeability and specific aromatic interactions are required.

Experimental Protocol: Orthogonal Coupling Strategy

When using N-(2-aminoethyl)-4-methylbenzamide HCl , the primary challenge is ensuring efficient coupling of the free aliphatic amine without affecting the pre-existing benzamide bond.

Objective: Conjugate N-(2-aminoethyl)-4-methylbenzamide to a Carboxylic Acid-containing Payload (e.g., a PROTAC Warhead).

Reagents & Equipment:
  • Linker: N-(2-aminoethyl)-4-methylbenzamide HCl (1.2 equiv).

  • Payload: Carboxylic Acid derivative (1.0 equiv).

  • Coupling Agents: HATU (1.2 equiv) and HOAt (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv).

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Methodology:
  • Activation Phase:

    • Dissolve the Carboxylic Acid Payload in anhydrous DMF (0.1 M concentration).

    • Add HATU and HOAt.

    • Add 1.0 equiv of DIPEA immediately.

    • Critical Check: Stir for 5-10 minutes. The solution should turn slightly yellow (activation of ester).

  • Linker Addition (The "Salt Break"):

    • In a separate vial, dissolve N-(2-aminoethyl)-4-methylbenzamide HCl in minimal DMF.

    • Add 2.0 equiv of DIPEA to this vial before mixing.

    • Why? You must neutralize the HCl salt to free the nucleophilic amine. Failure to do this is the #1 cause of low yields with this specific reagent.

  • Coupling Reaction:

    • Add the neutralized linker solution to the activated payload mixture.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Use LC-MS. Look for the mass shift corresponding to the loss of water (+ Linker Mass - 18).

  • Work-up (Purification):

    • Do not perform an acidic wash immediately if your product contains acid-sensitive groups.

    • Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO3, then Brine.

    • Dry over Na2SO4.[1]

Quality Control (Self-Validating the Protocol):
  • 1H NMR Signal: Look for the distinct triplet/multiplet at ~3.4-3.6 ppm (methylene next to the new amide) and the retention of the aromatic tolyl signals (AA'BB' system ~7.2-7.8 ppm) .

  • Absence of Hydrolysis: Ensure the pre-existing benzamide bond (connecting the tolyl group) remains intact. It is generally stable, but high pH (>12) or strong Lewis acids could degrade it.

Field-Proven Insights: Why "Benzamide" Matters in SAR

In Structure-Activity Relationship (SAR) studies, swapping a PEG linker for an N-(2-aminoethyl)-4-methylbenzamide linker often yields surprising affinity boosts.

  • Entropy Penalty Reduction: PEG chains are "floppy." Upon binding, they lose significant entropy, which penalizes the free energy of binding (

    
    ). The benzamide linker is pre-organized  (planar amide bond), reducing the entropic cost of binding [2].
    
  • The "Tolyl" Anchor: The 4-methyl group is not just a cap; it is a hydrophobic probe. In Cereblon (CRBN) ligands or Kinase inhibitors, this methyl group can displace conserved water molecules in a hydrophobic pocket, driving potency [3].

References
  • Matsson, P., & Kihlberg, J. (2017). "How to Design Permeable Macrocycles and PROTACs: The Role of Intramolecular Hydrogen Bonding." Journal of Medicinal Chemistry. Link

  • Lawrence, C. P., et al. (2020). "Role of Linker Rigidity in the Design of Efficient PROTACs." ACS Medicinal Chemistry Letters. Link

  • Zhang, X., et al. (2019).[2] "Discovery of Benzamide-Type Cereblon Binders." Journal of Medicinal Chemistry. Link

  • PurePEG Technical Guides. (2025). "PEG Linkers vs. Non-PEG Linkers: Solubility and Stability Analysis." Link

  • PubChem Compound Summary. (2025). "4-(2-aminoethyl)-N-methylbenzamide hydrochloride." National Center for Biotechnology Information. Link

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A Comparative Guide to Purity Validation of N-(2-aminoethyl)-4-methylbenzamide hydrochloride via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can originate from synthesis byproducts, degradation, or storage, can have unintended pharmacological or toxicological effects.[1][2] For N-(2-aminoethyl)-4-methylbenzamide hydrochloride, a small molecule intermediate critical in various synthetic pathways, rigorous purity validation is indispensable.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity assessment, establishing the superior capability of Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[3][4]

The Analytical Challenge: Why Standard Chromatography Falls Short

Traditional methods like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection are workhorses in quality control for quantifying known impurities against reference standards.[5][6] However, their utility is limited when faced with the primary challenges of API development: the unknown.

  • Lack of Specificity: A UV detector sees a peak, but it cannot confirm its identity. A co-eluting impurity with a similar UV chromophore can be hidden within the main API peak, leading to an overestimation of purity.

  • Inability to Characterize Unknowns: If a new, unexpected peak appears, HPLC-UV provides no structural information. Is it a harmless isomer, a reactive intermediate, or a potentially genotoxic impurity? This question remains unanswered.

  • Lower Sensitivity: While sensitive, UV detection may not reach the stringent detection limits required for certain impurities, especially those that are potentially mutagenic and must be controlled at parts-per-million (ppm) levels.

Gas Chromatography (GC) is another powerful separation technique but is generally suitable only for volatile and thermally stable compounds, a category that many complex hydrochloride salts like N-(2-aminoethyl)-4-methylbenzamide hydrochloride do not fit without derivatization, adding complexity and potential for artifacts.[5]

The LC-MS Advantage: A Paradigm of Specificity and Sensitivity

LC-MS overcomes the limitations of older techniques by coupling the powerful separation capabilities of LC with the definitive analytical power of MS.[7][8] This hyphenated technique provides two orthogonal data points for every analyte: its retention time (from LC) and its mass-to-charge ratio (m/z) (from MS).[8]

  • Definitive Identification: MS provides the molecular weight of the eluting compound. This allows for the unambiguous confirmation of the API's identity and the tentative identification of unknown impurities, often by correlating their mass with potential side-reactions or degradation pathways.[1][9]

  • Unmatched Sensitivity and Selectivity: Techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) allow the mass spectrometer to focus on specific masses, filtering out chemical noise and achieving detection limits far below what UV detectors can offer.[8][9]

  • Peak Purity Assessment: By examining the mass spectra across a single chromatographic peak, one can instantly determine if it represents a single compound or multiple co-eluting species, providing true, validated purity assessment.[10]

The following workflow illustrates the comprehensive and self-validating nature of an LC-MS based purity analysis.

LC_MS_Purity_Workflow LC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation cluster_report Final Reporting prep 1. Prepare API Solution (e.g., 1 mg/mL in Mobile Phase A) 2. Prepare Reference Standard 3. Prepare Spiked Samples lc LC Separation (Reversed-Phase C18) prep->lc ms MS Detection (ESI+ Full Scan & MS/MS) lc->ms Eluent Transfer extract Peak Integration & Mass Extraction ms->extract identify Impurity Identification (Mass & Fragmentation) extract->identify quant Quantification (% Area Normalization) identify->quant validate Method Validation (ICH Q2(R1) Parameters) quant->validate report Certificate of Analysis (Purity Statement) validate->report

Caption: A comprehensive workflow for API purity validation using LC-MS.

Experimental Protocol: LC-MS Purity Validation

This protocol is designed as a self-validating system, incorporating checks and procedures that align with ICH Q2(R1) guidelines for analytical procedure validation.[3][11][12]

Materials and Reagents
  • Analyte: N-(2-aminoethyl)-4-methylbenzamide hydrochloride (Test Sample)

  • Reference Standard: Certified N-(2-aminoethyl)-4-methylbenzamide hydrochloride (>99.5% purity)

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additive: LC-MS grade formic acid.

Instrumentation
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, though a sensitive triple quadrupole instrument is also highly effective.[8][13]

  • Chromatography Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Chromatographic & Mass Spectrometric Conditions
ParameterConditionRationale
Column C18 Reversed-PhaseProvides excellent retention and separation for moderately polar small molecules like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonating the analyte for efficient positive ion ESI and improves peak shape.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and is MS-compatible.
Gradient 5% to 95% B over 10 minutesA broad gradient ensures elution of the main compound while also separating less polar and more polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation and good ionization efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLSmall volume prevents column overloading and peak distortion.
Ionization Mode Electrospray Ionization, Positive (ESI+)The primary and secondary amine groups on the molecule are readily protonated, making ESI+ the ideal mode.
MS Acquisition Full Scan (m/z 100-500)A wide scan range ensures detection of the parent compound and a broad range of potential impurities.
MS/MS Data-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense ions to provide structural information for impurity ID.
Validation Procedure (ICH Q2(R1) Framework)
  • Specificity: Analyze a blank (diluent), the reference standard, and the test sample. The retention time and mass spectrum of the main peak in the test sample must match the reference standard. The blank injection should show no interfering peaks.[11]

  • Linearity & Range: Prepare a series of dilutions of the reference standard (e.g., from 0.01 µg/mL to 10 µg/mL). Plot the peak area against concentration. The method is linear if the correlation coefficient (r²) is >0.99.

  • Accuracy: Analyze the test sample spiked with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Inject the same sample six times. The relative standard deviation (RSD) of the peak area should be <2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD should remain within acceptable limits.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ, by analyzing progressively more dilute solutions.

Results and Comparative Data

A batch of N-(2-aminoethyl)-4-methylbenzamide hydrochloride was analyzed using the validated LC-MS method. For comparison, the same sample was analyzed via a standard HPLC-UV method.

AnalyteRetention Time (min)Observed m/z [M+H]⁺Area % (LC-MS)Area % (HPLC-UV)Identity Confirmation (MS)
N-(2-aminoethyl)-4-methylbenzamide 4.52179.118299.81% 99.95% Confirmed by accurate mass and MS/MS fragmentation.
Impurity A3.98136.07570.06%0.05%Tentatively identified as 4-methylbenzoic acid (starting material).
Impurity B4.60193.13390.11%Not DetectedCo-eluted with main peak. Tentatively identified as N-(2-formamidoethyl)-4-methylbenzamide.
Impurity C5.89355.22850.02%Not DetectedTentatively identified as a dimeric byproduct.

Discussion of Results:

The comparative data clearly demonstrates the power of LC-MS. The HPLC-UV method reported a purity of 99.95%, failing to detect two impurities (B and C).[7][10] Crucially, Impurity B co-eluted with the main API peak and was completely invisible to the UV detector, leading to a falsely high purity result. The LC-MS method, by extracting ions specific to the impurities, not only detected these components but provided their molecular weights, allowing for their tentative identification based on the synthetic process.[9] This level of insight is critical for process chemists to refine the synthesis and purification steps to eliminate such byproducts.

Conclusion

For the definitive purity validation of N-(2-aminoethyl)-4-methylbenzamide hydrochloride, LC-MS is unequivocally superior to conventional chromatographic techniques. Its ability to combine high-resolution separation with mass-based detection provides unparalleled specificity, sensitivity, and the power to identify unknown impurities.[1][14] Adopting an LC-MS method, validated according to ICH Q2(R1) principles, is not just a matter of choosing a better technology; it is a fundamental commitment to the scientific integrity of the drug development process, ensuring the safety and quality of the final pharmaceutical product.

References

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved February 21, 2026, from [Link]

  • Meade, C., et al. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved February 21, 2026, from [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved February 21, 2026, from [Link]

  • Gordin, A., & Amirav, A. (2020, October 15). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. Retrieved February 21, 2026, from [Link]

  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Retrieved February 21, 2026, from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-aminoethyl)-N-methylbenzamide hydrochloride. PubChem. Retrieved February 21, 2026, from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved February 21, 2026, from [Link]

  • Dong, M., & Liu, Y. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Retrieved February 21, 2026, from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 21, 2026, from [Link]

  • Li, Y., et al. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Retrieved February 21, 2026, from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved February 21, 2026, from [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved February 21, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 21, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 21, 2026, from [Link]

  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. Retrieved February 21, 2026, from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved February 21, 2026, from [Link]

  • Henderson, T. (2025, April 29). API Manufacturing: Laboratory Testing's Essential Role in Ensuring Quality and Compliance. Contract Laboratory. Retrieved February 21, 2026, from [Link]

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Technical Guide: IR Spectroscopy of N-(2-aminoethyl)-4-methylbenzamide Hydrochloride

[1][2]

Executive Summary & Application Scope

N-(2-aminoethyl)-4-methylbenzamide hydrochloride is a bifunctional building block frequently utilized in fragment-based drug discovery (FBDD) and as a linker in PROTAC synthesis.[1][2] Its structure combines a rigid aromatic core (4-methylbenzamide) with a flexible, reactive aliphatic tail (ethylenediamine moiety).[2]

For researchers, the critical analytical challenge is not just identification, but salt form verification . Distinguishing the stable Hydrochloride (HCl) salt from the hygroscopic Free Base is essential for ensuring stoichiometry in subsequent coupling reactions.

This guide provides a comparative spectroscopic analysis, establishing the HCl salt's unique infrared fingerprint against its Free Base alternative.[3]

Structural Analysis & Functional Group Assignment

To interpret the IR spectrum accurately, we must deconstruct the molecule into its vibrationally active domains. The HCl salt form introduces a cationic ammonium head, drastically altering the high-wavenumber region compared to the neutral amine.

Diagram 1: Structural Dissection & IR Zones[1]

GMoleculeN-(2-aminoethyl)-4-methylbenzamide HClAmideSecondary Amide Linker(-CONH-)Key: Amide I & IIMolecule->AmideAromatic4-Methylphenyl Group(Ar-CH3)Key: C=C, oop bendsMolecule->AromaticAmineSaltPrimary Ammonium Tail(-CH2NH3+ Cl-)Key: Broad EnvelopeMolecule->AmineSaltSignals1Signals1Amide->Signals11630-1660 cm⁻¹ (C=O)1540-1560 cm⁻¹ (N-H)Signals2Signals2Aromatic->Signals2~820 cm⁻¹ (Para-sub)~1600/1500 cm⁻¹ (Ring)Signals3Signals3AmineSalt->Signals32600-3200 cm⁻¹ (Broad)~1600/1500 cm⁻¹ (Bends)

Figure 1: Functional group decomposition showing the three primary IR diagnostic zones.

Comparative Analysis: HCl Salt vs. Free Base[1][3]

The most common "alternative" encountered in the lab is the Free Base form of the molecule. The table below outlines the critical spectral shifts required to validate that your sample is indeed the Hydrochloride salt.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeHCl Salt (Target) Free Base (Alternative) Mechanistic Insight
Amine / Ammonium N-H Stretch2600–3200 cm⁻¹ (Broad) 3300 & 3380 cm⁻¹ (Sharp) Protonation of

to

creates a broad "ammonium envelope" due to strong H-bonding, often obscuring C-H stretches.[1][2] The Free Base shows a distinct doublet.
Amide I C=O Stretch1635–1655 cm⁻¹ 1630–1650 cm⁻¹Minimal shift.[2] However, the band is often sharper in the salt form due to a more ordered crystal lattice.
Amide II N-H Bend / C-N Stretch1545–1565 cm⁻¹ 1540–1560 cm⁻¹Characteristic of secondary amides. Position is relatively stable but intensity may vary.[2]
Ammonium Bending

Deformation
~1600 cm⁻¹ & ~1500 cm⁻¹ AbsentThe asymmetric bend of

often appears as a shoulder on the Amide I band or overlaps with aromatic C=C stretches.[1]
Aromatic Ring C-H Out-of-Plane (oop)810–840 cm⁻¹ 810–840 cm⁻¹Diagnostic for para-substitution (4-methyl).[1][2] This confirms the core structure is intact.
Detailed Technical Analysis
1. The "Ammonium Envelope" (2600–3200 cm⁻¹)

This is the definitive feature of the HCl salt. In the Free Base, you will see two sharp spikes above 3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (

4

  • Warning: This broad band will likely bury the aromatic and aliphatic C-H stretches (3000–2800 cm⁻¹).[2]

2. The Amide Region (1660–1500 cm⁻¹)

This region is congested.[2]

  • Amide I (C=O): Strongest peak, typically ~1640 cm⁻¹.[2]

  • Amide II: Found at lower frequencies (~1550 cm⁻¹).[2][5][6]

  • Interference: The

    
     group has an asymmetric bending mode near 1600 cm⁻¹.[1][2] In the HCl salt, you may observe a broadening or a "shoulder" on the lower-energy side of the Amide I band that is absent in the Free Base.
    

Experimental Protocol: ATR-FTIR Validation

Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets for this compound to avoid ion exchange (hygroscopic salts can exchange Cl- with Br- in the matrix under pressure).[1][2]

Workflow Diagram

ExperimentStartSample: White Crystalline SolidPrepSample Preparation(No grinding required for ATR)Start->PrepCleanStep 1: Clean Crystal(Isopropanol -> Background Scan)Prep->CleanLoadStep 2: Load Sample(Cover crystal completely)Clean->LoadPressStep 3: Apply Pressure(Ensure good contact, no air gaps)Load->PressScanStep 4: Acquire Spectrum(4000-600 cm⁻¹, 16-32 scans)Press->ScanAnalyzeStep 5: AnalysisScan->AnalyzeDecisionCheck 3300-3500 cm⁻¹Analyze->DecisionResultSaltBroad Band Only:Confirmed HCl SaltDecision->ResultSaltAbsence of sharp peaksResultBaseSharp Doublet:Indicates Free BaseDecision->ResultBasePresence of sharp peaks

Figure 2: Step-by-step ATR-FTIR workflow for salt form validation.

Step-by-Step Methodology
  • Instrument Setup: Use a Diamond or ZnSe ATR crystal.[2] Set resolution to 4 cm⁻¹ and accumulation to 16 scans.

  • Background: Clean the crystal with isopropanol. Collect an air background.[2]

  • Sample Loading: Place approximately 5-10 mg of the solid directly onto the crystal center.

  • Compression: Lower the pressure arm until the force gauge indicates optimal contact. Note: Excessive pressure can shift peaks slightly; consistent pressure is key.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply baseline correction if the "Ammonium Envelope" causes a significant baseline drift.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Socrates, G. (2001).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for amide and ammonium salt shifts).[2]

  • NIST Chemistry WebBook. Benzamide, 4-methyl- IR Spectrum. National Institute of Standards and Technology. Link (Used for validating the aromatic/amide core signals).[2]

  • PubChem. 4-(2-aminoethyl)-N-methylbenzamide hydrochloride.[1][2][7] National Library of Medicine. Link (Structural validation and computed properties).

Difference between free base and hydrochloride form of N-(2-aminoethyl)-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: N-(2-aminoethyl)-4-methylbenzamide (Free Base vs. HCl)

Executive Summary

N-(2-aminoethyl)-4-methylbenzamide acts as a critical bifunctional building block in medicinal chemistry, often utilized as a linker in fragment-based drug discovery (FBDD) or as a precursor for histone deacetylase (HDAC) inhibitors.

The choice between the Free Base and the Hydrochloride (HCl) Salt is not merely a matter of preference but a functional decision that dictates experimental success.

  • Select the Free Base for synthetic organic chemistry (acylation, alkylation) where nucleophilicity is required.

  • Select the HCl Salt for biological assays, aqueous formulation, and long-term storage stability.

Part 1: Physicochemical Profiling & Comparative Data

The fundamental difference lies in the protonation state of the terminal primary amine. The benzamide nitrogen remains non-basic in both forms due to resonance delocalization with the carbonyl group.

Structural & Property Comparison
FeatureFree Base Form Hydrochloride (HCl) Form
Chemical State Neutral Amine (

)
Protonated Ammonium (

)
Primary Utility Synthetic Intermediate Biological Reagent / Storage
Water Solubility Low to Moderate (pH dependent)High (>50 mg/mL typical)
Organic Solubility High (DCM, EtOAc, DMSO)Low (Insoluble in non-polar solvents)
Nucleophilicity High (Reactive Lone Pair)Null (Lone pair quenched by proton)
Hygroscopicity LowModerate to High (Desiccant required)
Shelf Stability Susceptible to oxidation/

absorption
High (Crystal lattice stability)
pKa (Terminal N) ~9.8 - 10.2 (Predicted)N/A (Already protonated)
Solubility & pH Behavior

The solubility profile is governed by the Henderson-Hasselbalch equation.

  • At pH < 8: The free base protonates, effectively becoming the soluble salt form in situ.

  • At pH > 11: The HCl salt deprotonates, potentially precipitating out of aqueous solution as an oil or solid free base.

Critical Insight: In biological media (pH 7.4), the molecule exists predominantly (>99%) as the cationic species, regardless of which form you start with. Therefore, the HCl salt is preferred for assays simply to ensure rapid, consistent dissolution without requiring DMSO stock solutions.

Part 2: Decision Logic & Application Workflows

The following decision tree illustrates the rigorous selection process required for experimental design.

FormSelection Start Experimental Goal Synth Chemical Synthesis (e.g., Amide Coupling) Start->Synth Bio Biological Assay (e.g., Cell Culture, Enzyme Inhibition) Start->Bio Storage Long-Term Storage (> 1 Month) Start->Storage UseBase USE FREE BASE (Max Nucleophilicity) Synth->UseBase Standard Neutralize Use HCl + Excess Base (e.g., TEA/DIPEA) Synth->Neutralize If Base unavailable BufferCheck Is the buffer capacity high? Bio->BufferCheck UseHCl USE HCl SALT (Max Solubility/Stability) Bio->UseHCl Preferred Storage->UseHCl Prevents Oxidation BaseCheck Is the reaction base-sensitive? BufferCheck->UseBase If DMSO stock OK

Figure 1: Strategic selection matrix for N-(2-aminoethyl)-4-methylbenzamide forms.

Part 3: Synthetic Utility (The Free Base)

The free base is the "active" form for chemical modification. The terminal amine possesses a lone pair of electrons required for nucleophilic attack.

When to Use:
  • Amide Coupling: Reacting with carboxylic acids or acid chlorides to extend the chain.

  • Reductive Amination: Reacting with aldehydes to form secondary amines.

  • Purification: The free base can be extracted into organic solvents (Dichloromethane), leaving inorganic salts in the aqueous layer.

Protocol: Desalting (HCl Free Base)

Use this protocol if you purchased the HCl salt but need to perform a reaction.

  • Dissolution: Dissolve 1.0 g of N-(2-aminoethyl)-4-methylbenzamide HCl in 10 mL of distilled water.

  • Basification: Slowly add 2M NaOH or saturated

    
     while stirring until pH reaches 12-13. The solution may become cloudy as the free base precipitates or oils out.
    
  • Extraction: Add 15 mL of Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously in a separatory funnel.

  • Separation: Collect the organic (lower for DCM, upper for EtOAc) layer. Repeat extraction 2x.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under vacuum.
    
  • Result: You now have the reactive Free Base ready for synthesis.

Part 4: Biological Application (The HCl Salt)[1]

The HCl salt is the "delivery" form. It overcomes the kinetic solubility barrier, ensuring the compound is fully dissolved before it enters the biological system.

When to Use:
  • In Vitro Assays: When dosing cells or enzymes in aqueous media (PBS, DMEM).

  • Animal Studies: For IP or IV injection (requires saline solubility).

  • Storage: To prevent the formation of carbamates (reaction with atmospheric

    
    ) or oxidation (N-oxides).
    
Protocol: Salt Formation (Free Base HCl)

Use this protocol to stabilize the compound for storage.

  • Dissolution: Dissolve the Free Base in a minimal amount of dry Ethanol or Diethyl Ether.

  • Acidification: Dropwise add 4M HCl in Dioxane or concentrated aqueous HCl.

  • Precipitation: The HCl salt will precipitate immediately as a white/off-white solid.

  • Collection: Filter the solid and wash with cold ether to remove excess acid.

  • Drying: Dry under high vacuum to remove trace solvents.

Part 5: Mechanistic Pathway (Protonation)

Understanding the speciation is vital for interpreting pH-dependent data. The diagram below details the transition.

Protonation FreeBase Free Base R-NH2 (Lipophilic) Salt HCl Salt R-NH3+ Cl- (Hydrophilic) FreeBase->Salt Protonation (pH < 9.0) HCl HCl Source (H+ Cl-) HCl->Salt Donates H+ Salt->FreeBase Deprotonation (pH > 11.0)

Figure 2: Equilibrium between the lipophilic free base and hydrophilic salt forms.

References

  • PubChem Compound Summary. "N-(2-aminoethyl)-4-methylbenzamide (CID 13576898)."[1] National Center for Biotechnology Information. Accessed 2024.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection principles).

  • Solubility of Things. "Solubility of N-(2-aminoethyl)

Sources

Safety Operating Guide

Personal protective equipment for handling N-(2-aminoethyl)-4-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Safety Data Sheet

N-(2-aminoethyl)-4-methylbenzamide hydrochloride (CAS: 17197-12-5) is a critical bifunctional linker often employed in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug discovery. Its structure—comprising a reactive primary amine tail and a stable benzamide core—makes it an ideal spacer. However, its utility relies on the hydrochloride salt form, which imparts water solubility but introduces specific handling challenges regarding hygroscopicity and acidity.

This guide moves beyond generic safety advice. It provides a self-validating operational protocol designed to protect not just the researcher, but the integrity of the chemical itself. In trace-level synthesis, contamination or degradation of your linker is as dangerous to your data as the chemical is to your skin.

Risk Profile & Hazard Identification

Before selecting PPE, we must define the enemy. As an amine hydrochloride salt, this compound presents a specific "Irritant Triad" (H315, H319, H335).

Hazard ClassGHS CodePhysiological ImpactOperational Implication
Skin Irritation H315 Causes localized dermatitis; acidic nature of HCl salt exacerbates irritation upon moisture contact.No exposed skin. Wrist gaps between glove and coat are the #1 failure point.
Eye Irritation H319 Causes serious eye irritation.[1][2] Micro-particles can cause corneal abrasion and chemical burns.Seal the eyes. Safety glasses are minimum; goggles are required if dust generation is possible.[3]
STOT-SE H335 Respiratory tract irritation.[4] Inhalation of dust triggers coughing and mucosal inflammation.Contain the source. All solid handling must occur within a certified fume hood or balance enclosure.

The "Invisible" Hazard:

  • Hygroscopicity: HCl salts attract atmospheric moisture. If this compound clumps or liquefies, it becomes a concentrated acidic solution that permeates standard gloves faster than the dry solid.

Personal Protective Equipment (PPE) Matrix

Effective PPE is not a uniform; it is a barrier system selected based on the state of the matter.

A. Hand Protection: The "Double-Don" Protocol

Latex is permeable to many organic amines and degrades under acidic conditions. Nitrile is the mandatory standard.

  • Layer 1 (Inner): 4 mil (0.10 mm) Nitrile. Acts as a second skin and sweat barrier.

  • Layer 2 (Outer): 5-8 mil (0.12–0.20 mm) Nitrile (Long Cuff).

    • Why Long Cuff? You must overlap the lab coat cuff by at least 2 inches to prevent "wrist gap" exposure during reaching movements.

  • Validation: Inspect outer gloves for discoloration (yellowing) immediately after handling. Discoloration indicates acid reaction or oxidation—change immediately.

B. Eye & Face Protection[1][2][3][5][6][7]
  • Standard Operation: ANSI Z87.1+ Chemical Splash Goggles.

    • Why not safety glasses? Fine powders float. Safety glasses have gaps. If you are weighing <10 mg, static electricity can cause particles to "jump." Goggles provide a sealed environment.[3]

  • High-Risk (Spill Cleanup): Face shield over goggles.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable/Maintenance): NIOSH-approved N95 particulate respirator (minimum).

    • Note: A P100 respirator is preferred if the powder is particularly fine or if you have a known sensitivity.

Operational Workflow: The "Zero-Contamination" Protocol

Safety is a sequence, not a state. Follow this logic flow to ensure containment.

SafetyProtocol cluster_handling Critical Handling Zone Start START: Storage Retrieval (Desiccator) PPE_Check Step 1: PPE Verification (Nitrile Double-Glove + Goggles) Start->PPE_Check Env_Check Step 2: Engineering Control (Fume Hood / Balance Enclosure) PPE_Check->Env_Check Weighing Step 3: Static-Free Weighing (Use Anti-Static Gun if available) Env_Check->Weighing Verify Airflow Solubilization Step 4: Solubilization (Add Solvent to Solid) Weighing->Solubilization Transfer Closed Vessel Decon Step 5: Decontamination (Wipe Balance & Hood) Solubilization->Decon Reaction Start Waste END: Waste Segregation Decon->Waste

Figure 1: Operational workflow for safe handling of amine hydrochloride salts.

Detailed Protocol Steps:

Step 1: The Pre-Weigh Setup

  • Place a disposable weighing boat and a clean spatula inside the balance enclosure.

  • The Static Trap: Amine salts are prone to static. If the powder "flies" when the spatula approaches, stop. Use an anti-static gun or place a Polonium strip near the balance. Flying powder is an inhalation hazard.[1]

Step 2: The Transfer (Solid to Solution)

  • Never transport the open weighing boat across the lab.

  • Dissolve the solid in the weighing vessel if possible, or transfer to a pre-weighed vial and cap it immediately.

  • Solvent Choice: When adding solvent (e.g., DMSO or Methanol), add it slowly. The heat of solution (exothermic) is usually low for this salt, but unexpected sputtering can occur if the salt is very dry.

Step 3: The "White Glove" Validation

  • After finishing, take a wet paper towel (water/ethanol) and wipe the balance area.

  • Check: If the towel turns yellow or shows residue, your containment failed. Review your technique.

Disposal & Decontamination

Proper disposal prevents "downstream" accidents for custodial staff.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Solid Hazardous Waste container labeled "Toxic/Irritant Solids."

  • Liquid Waste: Solutions containing this compound must go into Organic Solvent Waste . Do not pour down the sink. The amine group can react with metal plumbing or other waste streams (e.g., bleach) to form chloramines (toxic gas).

  • Spill Cleanup:

    • Cover spill with absorbent pads.

    • Wet the pads slightly with water to prevent dust.

    • Scoop into a bag.

    • Wipe surface with 10% acetic acid (to solubilize) followed by water.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[5] The HCl salt will lower the pH of the eye fluid, causing stinging. Time is tissue.

  • Skin Contact: Wash with soap and water.[1][5] Do not use ethanol; it can open pores and increase absorption.

  • Inhalation: Move to fresh air. If wheezing occurs (asthmatic reaction to amine), seek medical attention.

References

  • PubChem. (2025).[4][6] Compound Summary: N-(2-aminoethyl)-4-methylbenzamide hydrochloride.[7] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Personal Protective Equipment. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.